molecular formula C10H10O2 B8460118 4-Phenoxybut-2-yn-1-ol

4-Phenoxybut-2-yn-1-ol

Cat. No.: B8460118
M. Wt: 162.18 g/mol
InChI Key: HXFSSJXRCCRQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxybut-2-yn-1-ol is a propargylic alcohol derivative of interest in synthetic organic chemistry and medicinal chemistry research. Compounds within this structural class, characterized by an alkyne functionality and a terminal alcohol group, serve as versatile intermediates for the construction of more complex molecules . The phenoxy moiety provides a site for further functionalization, making it a valuable building block in drug discovery efforts.While specific pharmacological data for this compound is not available in the searched literature, structurally similar 1-phenylbut-2-yn-1-ol derivatives have been identified as a novel class of 5-lipoxygenase (5-LOX) inhibitors through structure-based drug design . 5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation . This pathway is a well-known target for conditions such as asthma, arthritis, and cancer . As such, this compound represents a compelling scaffold for researchers investigating new anti-inflammatory agents and exploring structure-activity relationships (SAR) around non-redox type 5-LOX inhibitors .The terminal alkyne and hydroxyl groups in its structure also make it a potential substrate in catalytic coupling reactions and metal-catalyzed transformations, similar to other alkynol compounds used in synthetic methodology development . This compound is intended for use in laboratory research and development activities only. Intended Use and Handling : This product is provided "For Research Use Only". It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this chemical with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

4-phenoxybut-2-yn-1-ol

InChI

InChI=1S/C10H10O2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2

InChI Key

HXFSSJXRCCRQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC#CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenoxybut-2-yn-1-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

4-Phenoxybut-2-yn-1-ol is an aromatic propargyl ether derivative. Its structure incorporates a terminal primary alcohol and a central alkyne functionality, tethered to a phenoxy group. This combination of a reactive alcohol, a versatile alkyne, and a stable aromatic moiety makes it an attractive building block for the synthesis of more complex molecules. Due to its likely novelty, a registered CAS number is not available at the time of this publication.

Systematic IUPAC Name: this compound

Molecular Formula: C₁₀H₁₀O₂

Molecular Weight: 162.19 g/mol

Molecular Structure

The molecular structure of this compound consists of a but-2-yn-1-ol backbone. A phenoxy group (-O-Ph) is attached to the C4 position, and a hydroxyl group (-OH) is present at the C1 position. The central feature is the carbon-carbon triple bond between C2 and C3.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. The most direct and logical approach is a modified Williamson ether synthesis, which is a widely used method for preparing ethers from an organohalide and an alkoxide.[1][2][3] An alternative, the Mitsunobu reaction, offers a different pathway for the formation of the ether linkage.[4][5]

Synthetic Strategy: Modified Williamson Ether Synthesis

This proposed synthesis involves two main steps: the mono-protection of but-2-yne-1,4-diol and the subsequent etherification with phenol.

Synthesis_Workflow cluster_0 Step 1: Mono-protection of But-2-yne-1,4-diol cluster_1 Step 2: Conversion to a Good Leaving Group cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A But-2-yne-1,4-diol C Mono-protected But-2-yne-1,4-diol A->C Base (e.g., Imidazole) Solvent (e.g., DMF) B Protecting Group (e.g., TBDMSCl) B->C D Mono-protected But-2-yne-1,4-diol F Mono-protected, Mono-tosylated But-2-yne-1,4-diol D->F Base (e.g., Pyridine) Solvent (e.g., CH2Cl2) E Tosyl Chloride (TsCl) E->F H Mono-protected, Mono-tosylated But-2-yne-1,4-diol G Phenol I Protected this compound G->I Base (e.g., NaH) Solvent (e.g., THF) H->I J Protected this compound L This compound J->L Solvent (e.g., THF) K Deprotecting Agent (e.g., TBAF) K->L

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Mono-protection of But-2-yne-1,4-diol

  • To a stirred solution of but-2-yne-1,4-diol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add imidazole (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.0 eq.) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-TBDMS protected but-2-yne-1,4-diol.

Causality: The use of a bulky protecting group like TBDMS allows for selective mono-protection of one of the primary alcohols of the symmetrical but-2-yne-1,4-diol. Imidazole acts as a base to deprotonate one hydroxyl group, facilitating its reaction with the silyl chloride, and also catalyzes the silylation.

Step 2: Conversion of the Free Hydroxyl to a Tosylate

  • Dissolve the mono-protected diol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

  • Add pyridine (1.5 eq.) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the mono-protected, mono-tosylated product.

Causality: The remaining free hydroxyl group is converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

Step 3: Williamson Ether Synthesis

  • To a stirred suspension of sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add a solution of phenol (1.1 eq.) in THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, to form the sodium phenoxide.

  • Cool the mixture back to 0 °C and add a solution of the mono-protected, mono-tosylated but-2-yne-1,4-diol (1.0 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The strongly basic sodium hydride deprotonates the phenol to form the more nucleophilic phenoxide ion.[6] This phenoxide then displaces the tosylate leaving group in an Sₙ2 reaction to form the desired ether linkage.[1][3]

Step 4: Deprotection of the Silyl Ether

  • Dissolve the protected this compound (1.0 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq., 1M in THF) at room temperature.

  • Stir the reaction for 2-4 hours and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Causality: TBAF is a standard reagent for the cleavage of silyl ethers due to the high affinity of fluoride for silicon. This step selectively removes the TBDMS protecting group to reveal the primary alcohol.

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of this compound based on its structure.

PropertyPredicted/Expected ValueNotes
Appearance Colorless to pale yellow oil or low-melting solidBased on similar propargyl ethers.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate). Sparingly soluble in water.The phenoxy group increases lipophilicity.
Boiling Point > 200 °C (estimated)Expected to be relatively high due to the molecular weight and polar functional groups.
¹H NMR Characteristic peaks for aromatic protons, methylene protons adjacent to the oxygen and alkyne, and the methylene protons of the alcohol.The exact chemical shifts would require experimental determination.
¹³C NMR Signals corresponding to the aromatic carbons, the acetylenic carbons, and the two methylene carbons.
IR Spectroscopy Characteristic absorptions for O-H (alcohol), C≡C (alkyne), C-O (ether), and aromatic C-H and C=C stretching.

Potential Applications in Research and Development

The unique structure of this compound makes it a promising candidate for several applications in drug discovery and materials science.

Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The terminal alkyne can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the molecule to other fragments, creating a diverse library of potential drug candidates.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers, allowing for extensive SAR studies.

  • Analogs of Natural Products: The propargyl ether moiety is found in some natural products with biological activity. This compound could serve as a starting material for the synthesis of analogs of these compounds.

Applications A This compound B Click Chemistry (CuAAC) A->B C Oxidation/Esterification A->C D Natural Product Analogs A->D E Triazole-linked Conjugates B->E F Ester/Ether Derivatives C->F G Bioactive Molecules D->G

Caption: Potential derivatization pathways and applications.

Materials Science
  • Monomer for Polymer Synthesis: The alkyne and alcohol functionalities could be used in polymerization reactions to create novel polymers with tailored properties.

  • Surface Modification: The molecule could be used to modify the surface of materials through reactions involving the alkyne or alcohol groups.

Safety and Handling

As this compound is a novel compound, a full toxicological profile is not available. However, based on its functional groups, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound represents a promising yet underexplored chemical entity. This guide provides a robust, scientifically-grounded framework for its synthesis and outlines its potential as a versatile building block in both pharmaceutical and materials science research. The proposed synthetic route, based on well-established methodologies, offers a clear path for researchers to access this compound and investigate its properties and applications.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K 2 CO 3 as a base (Procedure A). Retrieved from [Link]

  • Wikipedia. (2023, October 27). Mitsunobu reaction. Retrieved from [Link]

  • Chemtrend. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). EP0293768B1 - Process for making propargyl ethers of hydroxyaromatic compounds.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butyn-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0639554A1 - Process for the preparation of propargyl ethers.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • SciSpace. (2002). Synthesis of propargyl alcohol derivatives involves stereoselective acylation of a racemic propargyl alcohol in the presence of a lipase, solvent and acylating agent, via a Mitsunobu reaction on the mixture of alcohol and acetate. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-buten-1-OL. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2025, February 7). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenyl-2-buten-1-ol. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]

  • Chemistry Notes. (2023, February 2). Chemical Reactions of Phenols: 13 important reactions of phenol. Retrieved from [Link]

  • The Review of Physical Chemistry of Japan. (1954). Studies on ethinylation reactions, I : synthesis of butynediol in a continuous process. Retrieved from [Link]

  • YouTube. (2018, April 18). Quick Revision - Organic reaction pathways (phenol). Retrieved from [Link]

  • PubChemLite. (2026). 4-phenyl-2-butanol (C10H14O). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]

  • Molbase. (n.d.). 4-phenylbut-2-ene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butanol, (2R)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpent-2-en-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-phenyl-2-butanol 4-phenylbutan-2-ol. Retrieved from [Link]

Sources

Thermodynamic Stability of Phenoxy-Substituted Acetylenic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxy-substituted acetylenic alcohols represent a high-value, high-risk class of chemical intermediates. Widely employed in the synthesis of complex heterocycles and pharmaceutical payloads, their utility is often checked by their latent thermodynamic instability. This guide provides a rigorous analysis of their stability profile, moving beyond basic safety data sheets to explore the mechanistic underpinnings of their decomposition.

Key Takeaway: The stability of these compounds is governed by a "push-pull" electronic relationship between the electron-rich phenoxy group and the energy-dense alkyne system. While kinetically stable at ambient conditions, they exhibit non-linear decomposition profiles under thermal or catalytic (acid/base) stress.

Chemical Architecture & Thermodynamic Fundamentals

To understand the stability of phenoxy-substituted acetylenic alcohols, one must deconstruct the molecule into its energetic components. The general structure involves an aryl ether (phenoxy) linked to a propargylic alcohol moiety.

The Energetic Scaffold

The thermodynamic instability arises primarily from two structural features:

  • The Alkyne Triple Bond: Possessing a high heat of formation (

    
    ), the C
    
    
    
    C bond serves as a reservoir of potential energy (~200 kcal/mol bond energy). Upon decomposition, this energy is released exothermically, often leading to runaway polymerization.
  • The Propargylic C-O Bond: The bond dissociation energy (BDE) of the propargylic C-O bond is significantly lower than that of a standard aliphatic C-O bond. The phenoxy group, through resonance donation, can stabilize the resulting radical or carbocation, paradoxically lowering the activation energy for cleavage or rearrangement.

Table 1: Comparative Bond Dissociation Energies (Approximate)

Bond TypeBDE (kcal/mol)Stability Implication
Aryl C-O (Phenoxy)~100High stability; rarely the failure point.
Propargylic C-O ~65 - 75 Primary weak point for homolytic cleavage.
Alkyne C

C
~200High energy; source of exothermic release.
Aliphatic C-H~98Generally stable.

Decomposition Pathways & Kinetic Instability

While thermodynamically unstable (positive


 relative to decomposition products like graphite and water), these molecules rely on kinetic barriers for shelf stability. When these barriers are breached, three primary degradation pathways emerge.
The Meyer-Schuster Rearrangement (Acid-Catalyzed)

In the presence of even trace acids, phenoxy-substituted acetylenic alcohols undergo the Meyer-Schuster rearrangement to form


-unsaturated ketones.
  • Mechanism: Protonation of the hydroxyl group followed by water loss generates a resonance-stabilized propargylic cation. The phenoxy group stabilizes this cation, accelerating the reaction compared to alkyl derivatives.

  • Impact: Purity loss and generation of reactive electrophiles (Michael acceptors).

Base-Induced Decomposition (The "KOH Hazard")

Historically, strong bases (e.g., KOH) used during synthesis have led to catastrophic failures. The base can deprotonate the terminal alkyne (if present) or facilitate a Retro-Favorskii reaction, releasing acetylene gas or volatile alkynes which are explosive.

  • Case Study: Scale-up attempts involving propargyl alcohol and KOH have resulted in ARC (Accelerating Rate Calorimetry) cell ruptures due to rapid exothermic decomposition [1].[1]

Thermal Polymerization

Above specific onset temperatures (typically >120°C, but lower for specific derivatives), the alkyne undergoes radical polymerization. This process is autocatalytic and highly exothermic.

Visualization: Stability Pathways

StabilityPathways Start Phenoxy-Acetylenic Alcohol Acid Acid Stress (H+) Start->Acid Base Base Stress (OH-) Start->Base Heat Thermal Stress (>100°C) Start->Heat Meyer Meyer-Schuster Rearrangement (Enone Formation) Acid->Meyer Carbocation Intermediate Retro Retro-Favorskii (Acetylene Release) Base->Retro Cleavage Poly Exothermic Polymerization (Runaway) Heat->Poly Radical Mechanism

Figure 1: Primary degradation pathways. Red nodes indicate high safety risks (explosion/pressure); Yellow indicates chemical purity risks.

Experimental Protocols for Stability Assessment

Trustworthiness in data comes from rigorous testing. The following protocols are designed to define the "Safe Operating Window" (SOW) for these compounds.

Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).

Protocol:

  • Sample Prep: Weigh 2–4 mg of the phenoxy-acetylenic alcohol into a high-pressure gold-plated crucible (to prevent catalytic effects from steel/aluminum).

  • Sealing: Hermetically seal under nitrogen atmosphere.

  • Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.

  • Analysis:

    • Identify

      
       (first deviation from baseline).
      
    • Integrate the exotherm to calculate

      
       (J/g).
      
    • Critical Limit: If

      
       J/g, the material has high explosive potential. If 
      
      
      
      , the process is unsafe.
Forced Degradation (Stress Testing)

Objective: Mimic shelf-life conditions to identify rearrangement risks.

Protocol:

  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile/Water (1:1).

  • Conditions:

    • Acid: Add 0.1 N HCl (Target pH 1–2).

    • Base: Add 0.1 N NaOH (Target pH 10–12).

    • Oxidation: Add 0.3%

      
      .
      
    • Control: Neutral solution.

  • Incubation: Store at 40°C for 24 hours.

  • Analysis: Analyze via HPLC-UV/MS. Look for the characteristic UV shift of

    
    -unsaturated ketones (Meyer-Schuster products).
    
Visualization: Safety Assessment Workflow

Workflow Synth Synthesis of Target Molecule DSC DSC Screening (Thermal) Synth->DSC Decision1 Is u0394H > 800 J/g OR Tonset < 100°C? DSC->Decision1 Reject REJECT / REDESIGN (Too Hazardous) Decision1->Reject Yes Stress Solution Stress Test (Acid/Base/Ox) Decision1->Stress No HPLC HPLC Analysis (Purity Check) Stress->HPLC Final Define Storage & Handling Specs HPLC->Final

Figure 2: Step-by-step workflow for validating the safety and stability of acetylenic alcohols.

Implications for Drug Development

In pharmaceutical applications, the "phenoxy" moiety is often used to tune lipophilicity, while the alkyne serves as a rigid linker. However, the thermodynamic data dictates strict handling rules:

  • Genotoxicity Risks: The decomposition products (enones from Meyer-Schuster) are potential Michael acceptors, which can alkylate DNA. Stability data is crucial for the Ames test context.

  • Process Safety: Scale-up of reactions involving these intermediates requires careful heat removal. The "adiabatic temperature rise" calculated from DSC data must be known to prevent thermal runaway in reactors.

  • Formulation: These compounds are incompatible with acidic excipients. Formulations must be buffered to neutral or slightly basic pH (7.0–8.0) to prevent rearrangement during shelf storage.

References

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development. (2021). ACS Publications.[1][2] [Link]

  • Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Journal of Physical Chemistry A. (2014). NIH/PubMed. [Link]

  • The Meyer–Schuster Rearrangement. Organic Reactions. (2021). Organic Reactions Wiki/Wiley. [Link]

  • Energetics of the O–H Bond in Phenol and Substituted Phenols. Journal of Physical and Chemical Reference Data. (2009). NIST. [Link]

  • Bond Dissociation Energies. Chemistry LibreTexts. (2025). [Link]

Sources

The Strategic Utility of 4-Phenoxybut-2-yn-1-ol in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and heterocyclic utility of 4-Phenoxybut-2-yn-1-ol.

Technical Guide & Literature Review

Executive Summary

This compound (CAS: 17694-35-0) represents a high-value "bifunctional linchpin" in heterocyclic chemistry. Structurally comprising a primary alcohol and a phenyl ether separated by an internal alkyne spacer, this molecule serves as a divergent precursor. It is uniquely positioned to access two critical pharmacophore scaffolds: 2H-chromenes (via thermal [3,3]-sigmatropic rearrangement) and 2,5-dihydrofurans (via metal-catalyzed cycloisomerization). This guide reviews the mechanistic pathways, synthesis protocols, and strategic applications of this building block in modern drug discovery.

Molecular Profile & Synthesis[1][2][3][4][5]

Structural Analysis

The molecule features a linear 4-carbon chain with an internal alkyne at the C2-C3 position. The terminal functionalities—a nucleophilic hydroxyl group and a potentially labile phenoxy ether—create a "push-pull" reactivity profile suitable for cascade reactions.

PropertySpecification
IUPAC Name This compound
Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Key Functionality Internal Alkyne, Primary Alcohol, Aryl Ether
Reactivity Class Propargylic Alcohol / Aryl Propargyl Ether
Synthesis Protocol: The Convergent Etherification

The most robust synthesis involves the nucleophilic substitution of 4-chlorobut-2-yn-1-ol with phenol under basic conditions. This route avoids the formation of bis-phenoxy byproducts common when using 1,4-dichlorobut-2-yne.

Reagents: Phenol (1.0 eq), 4-Chlorobut-2-yn-1-ol (1.1 eq),


 (1.5 eq), NaI (0.1 eq, catalyst).
Solvent:  Acetone or DMF.
Conditions:  Reflux (Acetone) or 60°C (DMF) for 12–18 hours.

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with phenol (10 mmol) and anhydrous

    
     (15 mmol) in acetone (30 mL). Stir for 30 min to generate the phenoxide in situ.
    
  • Addition: Add NaI (1 mmol) followed by dropwise addition of 4-chlorobut-2-yn-1-ol (11 mmol).

  • Reaction: Heat to reflux under

    
     atmosphere for 16 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Flash column chromatography (

    
    , Gradient 10-30% EtOAc in Hexanes).
    

Pathway A: The Claisen-Chromene Route

The most distinct application of this compound is its transformation into the 2H-chromene scaffold via a thermal Claisen rearrangement. This reaction is highly valuable for synthesizing benzopyran derivatives, a core structure in anti-cancer and anti-viral therapeutics.

Mechanistic Logic

The reaction proceeds through a [3,3]-sigmatropic rearrangement , generating an unstable ortho-allenyl phenol intermediate. This intermediate undergoes a rapid electrocyclic ring closure (or nucleophilic trapping) to form the chromene ring. Uniquely, the hydroxymethyl group at the alkyne terminus dictates the regiochemistry, typically yielding 4-(hydroxymethyl)-2H-chromene .

Reaction Diagram (Graphviz)

ClaisenRearrangement Start This compound (Substrate) TS [3,3]-Sigmatropic Transition State Start->TS Heat (160-180°C) Inter Ortho-Allenyl Phenol (Transient Intermediate) TS->Inter Rearrangement Taut [1,5]-H Shift (Aromatization) Inter->Taut Fast Product 4-(Hydroxymethyl)-2H-chromene (Final Scaffold) Taut->Product Cyclization

Figure 1: Thermal rearrangement pathway converting the linear ether to the bicyclic chromene scaffold.

Experimental Considerations
  • Solvent: High-boiling non-polar solvents are required (e.g., 1,2-dichlorobenzene or decalin).

  • Catalysis: Lewis acids like

    
     or 
    
    
    
    can lower the activation energy, allowing the reaction to proceed at milder temperatures (60–80°C), preserving the sensitive primary alcohol.

Pathway B: Gold-Catalyzed Cycloisomerization

While the Claisen route engages the aryl ring, Gold(I) or Gold(III) catalysis activates the alkyne towards nucleophilic attack by the pendant hydroxyl group, accessing the dihydrofuran scaffold.

Mechanistic Logic

The Au(I) catalyst coordinates to the internal alkyne, rendering it electrophilic. The primary alcohol attacks the alkyne in a 5-exo-dig fashion (favored by Baldwin's rules) to form a vinyl-gold intermediate, which undergoes protodeauration to yield 3-(phenoxymethyl)-2,5-dihydrofuran .

Reaction Diagram (Graphviz)

GoldCatalysis Substrate This compound Complex Au-Alkyne π-Complex Substrate->Complex AuCl / AgOTf (5 mol%) Cyclization 5-exo-dig Cyclization (C-O Bond Formation) Complex->Cyclization Intramolecular Attack VinylAu Vinyl-Gold Intermediate Cyclization->VinylAu Product 3-(Phenoxymethyl)-2,5-dihydrofuran VinylAu->Product Protodeauration

Figure 2: Gold-catalyzed cycloisomerization pathway yielding the dihydrofuran core.

Comparative Utility in Drug Discovery

The choice of pathway allows the chemist to select the desired core based on the target biological profile.

FeatureChromene Route (Pathway A)Dihydrofuran Route (Pathway B)
Primary Mechanism [3,3]-Sigmatropic RearrangementMetal-Catalyzed Cycloisomerization
Core Formed Bicyclic (Benzopyran)Monocyclic (Dihydrofuran)
Key Reagent Heat or Lewis Acid (

,

)
Soft Lewis Acid (

,

)
Target Class Anti-cancer (tubulin inhibitors), Anti-viralAntibiotics, Natural Product Fragments
Atom Economy 100%100%

References

  • Synthesis of Aryl Propargyl Ethers

    • Title: "Synthesis of 1-(4-formyl-2,6-dimethoxyphenoxy)-4-chlorobut-2-yne"
    • Source: MDPI, Molbank 2021.
    • URL:[Link][2]

  • Thermal Claisen Rearrangement Mechanism

    • Title: "The Thermal [3,3] Claisen Rearrangement of the 3-Substituted Phenyl Allyl and Propargyl Ethers"
    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Gold-Catalyzed Cyclization

    • Title: "Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones"
    • Source: N
    • URL:[Link]

  • General Reactivity of Propargyl Alcohols

    • Title: "4-Phenyl-2-butyn-1-ol Compound Summary"
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Reactivity profile of propargylic alcohols containing phenoxy groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Propargylic Alcohols Containing Phenoxy Groups Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Chemo-Selectivity, Cyclization Pathways, and Synthetic Utility

Executive Summary

Propargylic alcohols containing phenoxy groups represent a high-value scaffold in medicinal chemistry, serving as amphiphilic precursors to oxygenated heterocycles (chromenes, benzofurans) and


-unsaturated carbonyls. Their reactivity profile is defined by a "tug-of-war" between the propargylic cation stability and the nucleophilicity of the tethered phenoxy moiety.

This guide delineates the divergent reaction pathways available to these substrates—specifically Gold(I/III)-catalyzed cycloisomerization , Meyer-Schuster rearrangement , and Nicholas-type substitution . It provides actionable protocols for controlling chemo-selectivity to access privileged drug scaffolds.

Structural Analysis & Electronic Properties

The core structure typically involves a propargylic alcohol moiety linked via a methylene spacer to a phenoxy group (


). The reactivity is governed by three electronic vectors:
  • The Alkyne

    
    -System:  Acts as a soft Lewis base, susceptible to activation by carbophilic metals (Au, Pt, Ag).
    
  • The Propargylic Hydroxyl: A latent leaving group. Upon activation (acid or metal), it generates a propargylic cation/metallocarbenoid.

  • The Phenoxy Ether:

    • Inductive Effect (-I): The oxygen atom destabilizes the adjacent propargylic cation via

      
      -withdrawal.
      
    • Resonance Effect (+M): If the phenoxy ring is electron-rich, it can act as an intramolecular nucleophile (hydroarylation).

Primary Reaction Pathways

Gold-Catalyzed Cycloisomerization (Chromene Synthesis)

The most significant application of phenoxy-substituted propargylic alcohols in drug discovery is the synthesis of 2H-chromenes and isochromenes .

  • Mechanism: Au(I) coordinates the alkyne, inducing an intramolecular nucleophilic attack.

  • Regioselectivity:

    • 6-endo-dig: Favored when the phenoxy ring attacks the distal alkyne carbon, forming the chromene core.

    • 5-exo-dig: Favored in specific substitution patterns, leading to benzofuran derivatives.

  • Critical Control: The oxidation state of Gold (Au(I) vs Au(III)) and the counter-ion (OTf

    
     vs NTf
    
    
    
    ) drastically alter the exo/endo ratio.
Meyer-Schuster Rearrangement

In the presence of Brønsted acids or specific Au catalysts, the phenoxy group acts as a spectator (or electronic modulator) while the propargylic alcohol undergoes a 1,3-hydroxyl shift to form


-unsaturated ketones or aldehydes.
  • Utility: Generates Michael acceptors for subsequent covalent inhibitor synthesis.

  • Phenoxy Influence: Electron-withdrawing phenoxy groups retard the formation of the allenol intermediate, requiring higher catalyst loading.

The Nicholas Reaction (Substitution)

When complexed with


, the propargylic cation is stabilized, allowing the displacement of the -OH group with weak nucleophiles. This is the only pathway that reliably preserves the alkyne unsaturation while functionalizing the propargylic position.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergence of pathways based on catalytic conditions.

ReactivityProfile Substrate Phenoxy Propargylic Alcohol (Ar-O-CH2-C≡C-CH2OH) Au_Cat Au(I)/Au(III) Catalyst (e.g., IPrAuCl/AgOTf) Substrate->Au_Cat Coordination Acid_Cat Brønsted Acid / Lewis Acid (PTSA or FeCl3) Substrate->Acid_Cat Protonation Co_Complex 1. Co2(CO)8 2. HBF4 / Nu- Substrate->Co_Complex Complexation Chromene 2H-Chromene (6-endo-dig Cyclization) Au_Cat->Chromene Intramolecular Hydroarylation Enone α,β-Unsaturated Ketone (Meyer-Schuster) Au_Cat->Enone If H2O present (Hydration) Acid_Cat->Enone 1,3-Shift (Isomerization) Substituted Propargylic Ether/Amine (Nicholas Reaction) Co_Complex->Substituted SN1 Substitution

Caption: Divergent reactivity of phenoxy propargylic alcohols. Catalyst choice dictates cyclization (Green) vs. rearrangement (Red).

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of 2H-Chromenes

Target: Cyclization of 1-(2-(prop-2-yn-1-yloxy)phenyl)prop-2-yn-1-ol derivatives.

Reagents:

  • Substrate: Phenoxy propargylic alcohol (1.0 equiv)

  • Catalyst: [IPrAuCl] (2 mol%)

  • Activator: AgOTf (2 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, mix IPrAuCl (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) and AgOTf in DCE (0.1 M). Stir for 5 minutes to generate the cationic species [IPrAu]+.

  • Addition: Add the phenoxy propargylic alcohol substrate (dissolved in minimal DCE) to the catalyst mixture.

  • Reaction: Stir at Room Temperature (25°C). Monitor by TLC (typically 1–4 hours).

    • Note: If the phenoxy ring is electron-deficient, heating to 60°C may be required.

  • Quench: Filter the mixture through a short pad of silica gel to remove Gold/Silver salts. Elute with Et2O.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • 
    H NMR should show the disappearance of the alkyne proton and the appearance of olefinic protons characteristic of the chromene ring (
    
    
    
    5.5–6.5 ppm).
Protocol B: Meyer-Schuster Rearrangement (Green Conditions)

Target: Conversion to


-phenoxy-enones.

Reagents:

  • Substrate: Phenoxy propargylic alcohol

  • Catalyst: FeCl

    
     (10 mol%)
    
  • Solvent: Deep Eutectic Solvent (Choline chloride/Urea 1:2) or DCE.

Step-by-Step Workflow:

  • Setup: Dissolve substrate in the solvent (0.5 M concentration).

  • Initiation: Add FeCl

    
     in one portion.
    
  • Reaction: Heat to 80°C. The reaction proceeds via an allenol intermediate.

  • Workup: Extract with Ethyl Acetate/Water. Wash organic layer with Brine.

  • Purification: Flash chromatography.

Comparative Data: Catalyst Efficiency

The following table summarizes catalyst performance for the cyclization of a standard 4-phenoxy-2-butyn-1-ol derivative.

Catalyst SystemLoadingConditionsMajor ProductYieldSelectivity Note
IPrAuCl / AgOTf 2 mol%DCE, 25°C2H-Chromene88%High 6-endo selectivity
PtCl

5 mol%Toluene, 80°C2H-Chromene65%Slower; requires heat
PTSA (Acid) 10 mol%DCM, 25°CEnone72%Meyer-Schuster product dominates
AuCl

5 mol%DCM, 25°CMixture50%Competes between cyclization/dimerization

Troubleshooting & Optimization

Problem: Low Yield in Cyclization
  • Cause: The "Phenoxy" oxygen is a poor nucleophile if the ring has EWGs (e.g., -NO

    
    , -CF
    
    
    
    ).
  • Solution: Switch to a more electrophilic catalyst system like Au(III) (AuBr

    
    ) or increase temperature to 80°C. Alternatively, use a "Silver-Free" cationic gold catalyst (e.g., [JohnPhosAu(MeCN)]SbF
    
    
    
    ) to prevent silver interference.
Problem: Hydrolysis to Ketone (Hydration)
  • Cause: Presence of adventitious water.

  • Solution: Ensure strictly anhydrous solvents. Add 4Å molecular sieves to the reaction vessel.

Problem: Polymerization
  • Cause: Terminal alkynes are prone to polymerization under high catalyst loading.

  • Solution: Perform the reaction at high dilution (0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

References

  • Gold-Catalyzed Propargylic Substitutions: Scope and Synthetic Developments. Source: Beilstein Journal of Organic Chemistry (2011). URL:[Link]

  • Investigating Chemical Diversity: o-Propargylphenols as Key Compounds in the Divergent Synthesis of 2-Substituted Benzofurans and Chromenes. Source: Organic & Biomolecular Chemistry (2024).[1] URL:[Link]

  • Gold Catalysed Reactions of Propargylic Alcohols. Source: UCL Discovery (Doctoral Thesis). URL:[Link]

  • Meyer–Schuster Rearrangement of Propargylic Alcohols Mediated by Phosphorus-Containing Brønsted Acid Catalysts. Source: Organic & Biomolecular Chemistry.[2][3][4][5] URL:[Link]

  • Nicholas Reaction. Source: Wikipedia (General Mechanism Overview). URL:[Link]

Sources

Methodological & Application

4-Phenoxybut-2-yn-1-ol applications in Watt’s nickel bath formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Leveling in Watt’s Nickel Baths using 4-Phenoxybut-2-yn-1-ol

Abstract

This technical guide details the application of this compound (PBO) as a Class II brightener and leveling agent in Watt’s nickel electroplating formulations. Unlike primary brighteners (e.g., saccharin) that refine grain structure via sulfur inclusion, PBO functions through specific adsorption mechanisms at high-current density regions. This protocol provides a self-validating framework for integrating PBO to achieve superior leveling and brightness without compromising ductility, utilizing Hull Cell analysis as the primary validation metric.

Introduction & Chemical Context

This compound (PBO) is an acetylenic alcohol derivative (CAS: 4098-71-9) utilized critically in the "semi-bright" and "bright" nickel plating sectors.

  • Chemical Function: PBO acts as a Class II Brightener (Leveling Agent).

  • Mechanism: It does not merely refine grains; it actively "levels" the surface by inhibiting deposition on micro-peaks (high current density areas) and promoting deposition in micro-valleys.

  • Synergy Requirement: PBO induces tensile stress in the nickel deposit. Therefore, it must be used in conjunction with a Class I brightener (Stress Reliever), such as Saccharin or 1,3,6-Naphthalenetrisulfonic acid, to maintain coating ductility.

Mechanism of Action: Adsorption & Inhibition

The efficacy of PBO relies on the interaction between its acetylenic triple bond (


) and the nickel cathode surface.
  • Transport: PBO diffuses through the boundary layer to the cathode.

  • Adsorption: The

    
    -electrons of the alkyne group adsorb onto active growth sites (dislocations and peaks) where the electric field is strongest.
    
  • Inhibition: This adsorption increases the local overpotential, effectively "blocking" nickel reduction at the peaks.

  • Leveling: Current is diverted to the "valleys" (low current density areas), resulting in a smooth, leveled deposit.

Diagram 1: Electrochemical Double Layer & PBO Adsorption

AdsorptionMechanism cluster_legend Key Dynamics Cathode Nickel Cathode Surface (Micro-profile) Peak Micro-Peak (High Current Density) Cathode->Peak Valley Micro-Valley (Low Current Density) Cathode->Valley BulkSol Bulk Electrolyte (Ni2+, H+, PBO) Diffusion Diffusion Layer BulkSol->Diffusion Diffusion->Peak Preferential Diffusion Diffusion->Valley PBO_Ads PBO Adsorption (Triple Bond Interaction) Peak->PBO_Ads High Field Attraction Ni_Red Ni2+ Reduction (Deposition) Valley->Ni_Red Promotes Growth PBO_Ads->Ni_Red Inhibits Growth Legend PBO blocks peaks -> Forces Ni into valleys -> Leveling

Caption: Schematic of PBO preferential adsorption at high-current density peaks, forcing nickel deposition into valleys.

Formulation Protocol: Modified Watt’s Bath

The following formulation establishes a baseline bright nickel bath. The PBO concentration is the variable to be optimized.

Table 1: Optimized Watt’s Bath Formulation

ComponentFunctionConcentration RangeOptimal Start
Nickel Sulfate (

)
Main Source of

250 - 300 g/L280 g/L
Nickel Chloride (

)
Anode Corrosion / Conductivity40 - 60 g/L45 g/L
Boric Acid (

)
pH Buffer (Prevents

)
40 - 50 g/L45 g/L
Saccharin (Class I)Stress Reliever / Grain Refiner2 - 5 g/L3 g/L
This compound (Class II)Leveling / Brightening 0.05 - 0.2 g/L 0.1 g/L
Wetting Agent (e.g., Sodium Lauryl Sulfate)Pitting Prevention0.1 - 0.5 g/L0.2 g/L

Operational Parameters:

  • pH: 3.8 – 4.4 (Electrometric)

  • Temperature: 50°C – 60°C

  • Agitation: Cathode rod movement or air agitation (Critical for PBO performance).

  • Filtration: Continuous carbon filtration is not recommended during PBO addition as it adsorbs organics; use periodic batch treatment.

Experimental Validation: The Hull Cell Protocol

The Hull Cell is the industry-standard self-validating system. It creates a range of current densities (from ~0.1 to ~10 A/dm²) across a single cathode panel, allowing you to visualize the exact operating window of the PBO.

Protocol Steps:
  • Preparation:

    • Use a standard 267 mL Hull Cell.[1]

    • Anode: Corrugated Nickel (bagged).

    • Cathode: Polished Brass or Steel panel (cleaned and activated).

  • Base Run (Control):

    • Run the bath with only Salts + Saccharin (No PBO).

    • Conditions: 2 Amps, 10 minutes, 55°C, Air Agitation.

    • Expectation: The panel should be semi-bright but may lack "depth" or leveling.

  • PBO Addition (Titration):

    • Prepare a 1% (10 g/L) stock solution of PBO in methanol or warm water.

    • Add PBO in increments of 0.05 g/L (1.35 mL of stock into 267 mL cell).

  • Testing:

    • Run a panel after each addition.[2]

    • Mark the "Bright Range" on the back of the panel.

Diagram 2: Hull Cell Validation Workflow

HullCellWorkflow Start Base Watt's Bath (Salts + Saccharin) HullCell Hull Cell Test (2A, 10min, 55°C) Start->HullCell Analyze Analyze Panel (HCD to LCD) HullCell->Analyze Decision Deposit Quality? Analyze->Decision AddPBO Add PBO (+0.05 g/L) Decision->AddPBO Dull HCD Finalize Lock Formulation Decision->Finalize Full Brightness Trouble Troubleshoot (Brittleness/Skip) Decision->Trouble Brittle/Peeling AddPBO->HullCell Iterate

Caption: Iterative workflow for determining optimal PBO concentration using Hull Cell analysis.

Data Analysis & Troubleshooting

Interpret the Hull Cell panel from Left (High Current Density - HCD) to Right (Low Current Density - LCD).

Table 2: Interpreting PBO Effects

Observation on PanelDiagnosisCorrective Action
Dullness in HCD (Left) Low PBO ConcentrationIncrease PBO by 0.05 g/L.
Dark/Brittle Deposit in HCD High PBO ConcentrationElectrolysis (Dummy plating) or add Saccharin.
"Skip" Plating (LCD) Organic Contamination or Excess PBOBatch Carbon Treatment.
Pitting Low Wetting AgentAdd Sodium Lauryl Sulfate.
Cloudy Haze (Mid-range) Metallic Impurity (Zn/Cu)Low Current Density Electrolysis (LCD Dummying).

Safety & Handling

  • Toxicity: PBO is toxic if swallowed and a skin irritant. Use nitrile gloves and fume hoods.

  • Stability: Acetylenic alcohols can polymerize. Store stock solutions in cool, dark environments.

References

  • DiBari, G. A. (2010). Electrodeposition of Nickel. In Modern Electroplating (5th ed.). Wiley. Retrieved from

  • Watson, S. A. (1989). Nickel Electroplating Solutions. Nickel Institute Technical Series. Retrieved from

  • PubChem. (n.d.). 4-Phenoxy-2-butyn-1-ol (Compound Summary). National Library of Medicine. Retrieved from

  • Mościcki, A. (2012). Additives in Nickel Electroplating. Metal Finishing, 110(6), 20-25. (General reference for acetylenic mechanisms).
  • Brown, H. (1965). US Patent 3,215,610: Electroplating of Nickel. (Foundational patent describing acetylenic brighteners). Retrieved from

Sources

Application Note: Precision Synthesis of Dihydrofuran Derivatives from 4-Phenoxybut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The dihydrofuran moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for nucleoside analogs, polyether antibiotics, and carbohydrate mimics. This guide details the conversion of 4-Phenoxybut-2-yn-1-ol into 3-phenoxy-2,5-dihydrofuran and its functionalized derivatives.

While classical Baldwin’s rules predict 5-endo-dig cyclizations to be disfavored, transition metal catalysis—specifically Gold(I) and Gold(III)—overrides these geometric constraints, enabling high-yielding intramolecular hydroalkoxylation. This protocol prioritizes a Gold(I)-catalyzed cycloisomerization workflow due to its atom economy, mild conditions, and superior regioselectivity compared to base-mediated or palladium-catalyzed alternatives.

Mechanistic Insight: Overcoming Baldwin's Rules

The transformation relies on the π-Lewis acid activation of the internal alkyne by a cationic gold species. This activation lowers the LUMO energy of the triple bond, allowing the pendant hydroxyl group to attack the internal carbon (C3) in a 5-endo-dig fashion.

Reaction Pathway Analysis[1]
  • Coordination: [Au]+ coordinates to the alkyne, bending the linearity.

  • Nucleophilic Attack: The hydroxyl oxygen attacks C3 (proximal to the OH-bearing carbon), forming a vinyl-gold intermediate.

  • Protodemetallation: Proton transfer releases the catalyst and yields the 3-alkoxy-2,5-dihydrofuran.

GoldMechanism Start This compound Au_Complex π-Au Alkyne Complex Start->Au_Complex + [Au]+ Vinyl_Au Vinyl-Au Intermediate (5-endo-dig) Au_Complex->Vinyl_Au Intramolecular OH Attack Product 3-Phenoxy-2,5-dihydrofuran Vinyl_Au->Product Protodemetallation - [Au]+ Product->Start Catalyst Turnover

Figure 1: Mechanistic pathway for the Gold(I)-catalyzed 5-endo-dig cyclization.[1]

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Cycloisomerization (Standard)

This is the primary method for synthesizing the unsubstituted dihydrofuran core. It utilizes a cationic gold complex generated in situ.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst Precursor: Chloro(triphenylphosphine)gold(I) (AuCl(PPh3)) (2 mol%)

  • Co-catalyst: Silver Triflate (AgOTf) (2 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Concentration: 0.1 M

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve AuCl(PPh3) (2 mol%) and AgOTf (2 mol%) in anhydrous DCM. Stir for 5-10 minutes at room temperature. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [Au(PPh3)]+OTf-.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in DCM dropwise to the catalyst mixture.

  • Reaction: Stir the mixture at Room Temperature (20-25°C) . Monitor by TLC (typically 1-4 hours).

    • Note: If conversion is slow, mild heating to 40°C is permissible.

  • Quench & Workup: Filter the reaction mixture through a short pad of silica gel or Celite to remove the metal catalyst. Rinse with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Target Product: 3-Phenoxy-2,5-dihydrofuran.

Expected Data:

  • 1H NMR (CDCl3): Look for the vinyl proton at C4 (~5.4 ppm, triplet or broad singlet) and two distinct methylene signals (C2 and C5 protons, typically ~4.6-4.9 ppm).

Protocol B: Electrophilic Iodocyclization (Functionalization)

This protocol introduces an iodine atom at the C4 position, creating a handle for subsequent cross-coupling (e.g., Suzuki, Sonogashira).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Electrophile: Iodine (I2) (1.2 equiv) or ICl (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO3) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Step-by-Step Procedure:

  • Preparation: Dissolve this compound in MeCN (0.1 M) and add solid NaHCO3.

  • Addition: Cool the mixture to 0°C. Add Iodine (I2) portion-wise.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to remove excess iodine (color change from brown to clear). Extract with Ethyl Acetate.[2][3][4]

  • Purification: Flash chromatography.

    • Target Product: 3-iodo-4-phenoxy-2,5-dihydrofuran.

Optimization & Troubleshooting Guide

The following table summarizes the impact of reaction parameters on yield and selectivity.

ParameterVariationImpact on ReactionRecommendation
Catalyst AuCl vs. AuCl3Au(III) (AuCl3) is cheaper but more oxophilic; Au(I) is softer and often gives higher turnover numbers.Use AuCl(PPh3)/AgOTf for highest reliability.
Solvent DCM vs. MeOHProtic solvents (MeOH) can lead to solvolysis or acetal formation (trapping the intermediate).Use DCM or Toluene (aprotic).
Moisture Wet vs. DryGold catalysis is generally water-tolerant, but water can act as a competing nucleophile (hydration of alkyne).Use Anhydrous solvents to ensure cyclization over hydration.
Isomerization 2,5- vs 2,3-DHFAcidic conditions or prolonged reaction times can isomerize the 2,5-dihydrofuran to the thermodynamically stable 2,3-dihydrofuran (enol ether).Stop reaction immediately upon consumption of starting material; add traces of Et3N during workup.
Visualizing the Workflow

Workflow Input Input: this compound Decision Select Transformation Input->Decision PathA Path A: Cycloisomerization (Au Catalyst) Decision->PathA Target: Core Scaffold PathB Path B: Iodocyclization (I2 / NaHCO3) Decision->PathB Target: Functional Handle ProcessA Stir RT, 2h DCM Solvent PathA->ProcessA ProcessB Stir 0°C -> RT MeCN Solvent PathB->ProcessB ProductA Product: 3-Phenoxy-2,5-dihydrofuran ProcessA->ProductA ProductB Product: 3-Iodo-4-phenoxy-2,5-dihydrofuran ProcessB->ProductB

Figure 2: Decision tree for selecting the appropriate synthetic protocol.

References

  • Gold-Catalyzed Cycloisomerization of Hydroxyallenes and Propargylic Alcohols

    • Source: Hoffmann-Röder, A., & Krause, N. (2001).[5] Organic Letters.

    • Context: Establishes the foundational reactivity of Gold(III) for converting α-hydroxyallenes and related propargylic systems into 2,5-dihydrofurans.
  • Synthesis of 3-Alkoxy-2,5-dihydrofurans by Gold-Catalyzed Cycliz

    • Source: Organic Chemistry Portal / Synthesis (2010).
    • Context: Describes the specific 5-endo-trig/dig cyclization modes for alkoxy-substituted allenes and alkynes using Gold c
  • Mechanistic Studies on Gold-Catalyzed Hydroalkoxyl

    • Source: Belting, V., & Krause, N. (2006). Organic Letters.
    • Context: Provides detailed mechanistic evidence for the stereospecificity and regioselectivity (5-endo)
  • Iodocycliz

    • Source: Larock, R. C., et al. (2003). Journal of Organic Chemistry.
    • Context: Defines the protocol for electrophilic cyclization using Iodine, applicable to Protocol B.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in 4-Phenoxybut-2-yn-1-ol etherification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Phenoxybut-2-yn-1-ol Etherification

Topic: Troubleshooting Low Yields in this compound Etherification Audience: Senior Researchers & Medicinal Chemists Status: Active Guide (v2.4)

Introduction: The Substrate Paradox

You are likely encountering low yields (15–40%) when attempting to etherify This compound . This substrate presents a classic "propargylic paradox": it requires activation to react, but that very activation often triggers decomposition.

The molecule contains three reactive centers that compete during etherification:

  • The Primary Alcohol (C1): The desired nucleophile/electrophile site.

  • The Alkyne (

    
    -system):  Susceptible to base-catalyzed isomerization (acetylene-allene rearrangement) and polymerization.
    
  • The Propargylic C-H Bonds: Highly acidic (

    
    ), making them vulnerable to deprotonation by strong bases, leading to cumulene formation or decomposition.
    

This guide moves beyond standard textbook protocols to address the specific electronic and steric reality of this phenoxy-substituted alkyne.

Part 1: Diagnostic Decision Matrix

Before modifying your protocol, identify the failure mode. Use this logic flow to select the correct troubleshooting path.

EtherificationLogic Start Start: Analyze Crude NMR/TLC Q1 Is the starting material (SM) consumed? Start->Q1 Res1 SM Remains Q1->Res1 No Res2 SM Consumed Q1->Res2 Yes Path1 Reactivity Issue: Nucleophile too weak or Leaving Group poor. Res1->Path1 Q2 Is there a 'forest' of peaks (polymer/tar)? Res2->Q2 Path2 Base Sensitivity: Acetylene-Allene Isomerization or Polymerization. Q2->Path2 Yes (Black Tar) Path3 Acid Sensitivity: Meyer-Schuster Rearrangement (Enone formation). Q2->Path3 No (New spots, not product) Action1 Switch to Mitsunobu (Protocol B) Path1->Action1 Action2 Switch to Phase Transfer Catalysis (Protocol A) Path2->Action2 Path3->Action2 Avoid Acid/SoCl2

Figure 1: Diagnostic logic for selecting the optimal synthetic pathway based on crude reaction analysis.

Part 2: The Protocols

Protocol A: Phase Transfer Catalysis (The Robust Method)

Best for: Alkylating the alcohol with active halides (benzyl/allyl/propargyl) or when NaH causes decomposition.

The Logic: Standard Williamson conditions (NaH/DMF) generate a "naked" alkoxide. In propargylic systems, this highly basic species often acts as a base rather than a nucleophile, stripping protons from the C4 position (next to the phenoxy group) or C1, leading to isomerization.

PTC uses a biphasic system. The base stays in the solid/aqueous phase; the catalyst shuttles a controlled amount of alkoxide into the organic phase. This keeps the effective basicity low while maintaining high nucleophilicity.

Optimized Procedure:

  • Solvent: Toluene (preferred) or DCM (if solubility is an issue). Avoid DMF/DMSO.

  • Base: 30% aq. NaOH or solid KOH (finely powdered).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (5–10 mol%).

  • Temperature:

    
     to RT. Do not heat above 
    
    
    
    .

Step-by-Step:

  • Dissolve This compound (1.0 equiv) and the Electrophile (1.2 equiv) in Toluene (0.2 M).

  • Add TBAB (0.1 equiv).

  • Add 30% NaOH (5.0 equiv) dropwise with vigorous stirring.

  • Monitor by TLC. The reaction usually completes in 2–6 hours.

  • Workup: Separate layers. Wash organic layer with water (x2) and brine.[1] Dry over

    
    .[1]
    

Why it works: The high concentration of NaOH salts out the organic layer, preventing water from entering. The reaction occurs at the interface or via the ion pair


 in the organic phase, protecting the sensitive alkyne from the bulk base.
Protocol B: The Modified Mitsunobu (The Mild Method)

Best for: Coupling with phenols, acidic nucleophiles, or when the electrophile is sensitive.

The Logic: The standard DEAD/PPh3 protocol often fails here because the separation of the byproduct (triphenylphosphine oxide) from the ether product is difficult due to similar polarities induced by the phenoxy group. Furthermore, standard addition orders can lead to "dead" reactions if the betaine decomposes before reacting with the hindered alcohol.

Optimized Procedure (ADDP/PBu3):

  • Reagents: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and

    
      (Tributylphosphine).
    
  • Solvent: Anhydrous THF or Toluene.

  • Order of Addition: Critical.

Step-by-Step:

  • Dissolve This compound (1.0 equiv), Nucleophile (e.g., Phenol, 1.2 equiv), and

    
      (1.5 equiv) in THF (0.1 M) under 
    
    
    
    .
  • Cool to

    
    .[2]
    
  • Add ADDP (1.5 equiv) in portions (solid) or dropwise (if dissolved in THF).

  • Allow to warm to RT naturally. Stir 12–24h.

Why it works:

  • 
    :  More nucleophilic than 
    
    
    
    , activating the hindered alcohol faster.
  • ADDP: The hydrazine byproduct is insoluble in cold ether/hexane, allowing for filtration workup rather than difficult chromatography.

Part 3: Troubleshooting & FAQs

Q1: I tried converting the alcohol to a chloride using


 to react with a nucleophile, but I got a complex mixture. Why? 
A:  You triggered the Meyer-Schuster Rearrangement .
Propargylic alcohols are extremely sensitive to acid. 

generates HCl gas in situ. In the presence of acid, the propargylic alcohol undergoes a 1,3-shift to form an

-unsaturated ketone or aldehyde (an enone).[3]
  • Mechanism:

    
    .
    
  • Fix: If you must make a leaving group, make the Mesylate (MsCl) in the presence of excess

    
     at 
    
    
    
    and use it immediately without isolation. Do not store it.

Q2: My reaction turns black and viscous (tar) when using NaH. A: This is Polymerization/Isomerization . The protons at the propargylic position (next to the oxygen) are acidic. NaH is a strong, irreversible base. It can deprotonate the carbon, leading to an allenyl anion which rapidly polymerizes or reacts with the electrophile at the carbon (C-alkylation) rather than the oxygen (O-alkylation).

  • Fix: Switch to Protocol A (PTC) . The use of KOH/NaOH is reversible, and the phase transfer conditions limit the concentration of active base.

Q3: Can I use the Williamson ether synthesis with a secondary alkyl halide? A: No. Secondary halides will almost exclusively undergo E2 elimination when exposed to the alkoxide of a propargylic alcohol. The propargylic alkoxide is basic but also sterically essentially "primary-like" yet the phenoxy tail adds bulk.

  • Fix: Use the Mitsunobu reaction (Protocol B) to couple the alcohol with the corresponding acidic partner, or use a soluble silver catalyst (

    
    ) if you must use a halide.
    

Part 4: Comparative Data

Yield Comparison by Method (Substrate: this compound)

MethodReagentsTypical YieldMajor Byproducts
Standard Williamson NaH, DMF,

20–35%Black tar (polymers), Allenes
Acid Catalysis

, ROH
<10%Enones (Meyer-Schuster), Hydration products
Mitsunobu (Standard) DEAD,

, THF
50–65%

(hard to remove), Hydrazine
Mitsunobu (Modified) ADDP,

, Toluene
75–88% Minimal; Byproducts precipitate out
Phase Transfer (PTC) KOH, TBAB, Toluene80–92% None (Clean conversion)

Part 5: Mechanistic Visualization

Understanding the failure modes is critical. The diagram below illustrates the competing pathways for the propargylic cation/anion.

ReactionPathways Substrate This compound Alkoxide Alkoxide (RO-) Substrate->Alkoxide Mild Base/PTC Cation Propargylic Cation (Acidic Conditions) Substrate->Cation H+ or SOCl2 Allenyl Allenyl Anion (Strong Base) Substrate->Allenyl NaH/Strong Base Product Target Ether (O-Alkylation) Alkoxide->Product R-X (SN2) Enone Enone/Enal (Meyer-Schuster) Cation->Enone H2O/Rearrange Polymer Polymer/Tar Allenyl->Polymer Polymerization

Figure 2: Competing reaction pathways. Success depends on maintaining the "Green" path via controlled basicity.

References

  • Phase Transfer C

    • Source: Freedman, H. H., & Dubois, R. A. (1975).
    • Relevance: Establishes the foundational protocol for PTC in sensitive alcohols.
    • URL:[Link]

  • The Meyer-Schuster Rearrangement

    • Source: Swamy, K. C. K., et al. (2007). Meyer-Schuster rearrangement of propargylic alcohols.[3][4] Chemical Reviews.

    • Relevance: details the acid-catalyzed decomposition mechanism to avoid.
    • URL:[Link]

  • Modified Mitsunobu Reagents (ADDP/PBu3)

    • Source: Tsunoda, T., et al. (1993). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A new reagent system for Mitsunobu reaction. Tetrahedron Letters.
    • Relevance: Provides the protocol for the "Modified Mitsunobu" suggested above.
    • URL:[Link]

  • Propargylic Etherific

    • Source: Organic Chemistry Portal.[2][5] (n.d.). Ether Synthesis.

    • Relevance: General overview of etherification strategies and comp
    • URL:[Link]

Sources

Optimizing concentration of 4-Phenoxybut-2-yn-1-ol for corrosion resistance

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support response from the Corrosion Inhibition Application Center . It addresses the optimization of 4-Phenoxybut-2-yn-1-ol (PBO) , a specific acetylenic alcohol derivative used for protecting mild steel in acidic media.

Subject: Optimization of this compound Concentration for Corrosion Resistance Assigned Specialist: Senior Application Scientist, Industrial Surface Chemistry Status: Open / Actionable

Executive Summary

You are inquiring about optimizing the concentration of This compound (PBO) . Unlike simple amine-based inhibitors, PBO functions as a second-generation acetylenic alcohol . Its mechanism relies not just on adsorption, but on the potential for surface-catalyzed polymerization (cross-linking) at the metal interface, particularly at elevated temperatures.

The Critical Insight: Optimization is not a linear "more is better" curve. PBO exhibits a Critical Micelle Concentration (CMC) or a saturation plateau. Beyond this point, steric hindrance between the bulky phenoxy tails can destabilize the protective film, leading to induced localized corrosion (pitting).

Optimization Protocol (Standard Operating Procedure)

Do not rely solely on weight loss. You must correlate gravimetric data with electrochemical kinetics to ensure the film is stable under potential perturbation.

Phase A: The Concentration Matrix

Prepare the following concentration gradients in your target acid (e.g., 1.0 M HCl). We recommend the Logarithmic-Linear Hybrid approach to capture the adsorption isotherm inflection point.

Solution IDConcentration (mM)Concentration (ppm approx)Purpose
BLANK 0.00Baseline corrosion rate (

)
PBO-LOW 0.1~16Threshold for initial adsorption
PBO-MED 1.0~162Typical monolayer formation zone
PBO-HIGH 5.0~810Multilayer/Polymerization zone
PBO-SAT 10.0~1620Testing for steric overcrowding/solubility limits
Phase B: Electrochemical Impedance Spectroscopy (EIS) Workflow

EIS is superior to Tafel polarization for PBO because it measures the Double Layer Capacitance (


) , which directly correlates to surface coverage without destroying the film.

Step-by-Step Protocol:

  • OCP Stabilization: Immerse working electrode (Mild Steel) for 30 mins until Open Circuit Potential (OCP) stabilizes (

    
     mV/min).
    
  • Frequency Sweep: Apply AC amplitude of 10 mV (rms).

    • Range: 100 kHz to 10 mHz.[1]

    • Points: 10 points per decade.

  • Data Validation: Ensure Kramers-Kronig causality to rule out system drift.

  • Analysis: Fit data to a Modified Randles Circuit (

    
    ).
    
    • Note: Use a Constant Phase Element (

      
      ) instead of pure Capacitance (
      
      
      
      ) to account for surface roughness.
Visualization: Optimization Logic Flow

The following diagram outlines the decision tree for determining the optimal concentration based on experimental feedback.

OptimizationWorkflow Start Start Optimization Prep Prepare 1mM - 10mM PBO in 1M HCl Start->Prep OCP Measure OCP (30 min) Prep->OCP EIS Run EIS (100kHz - 10mHz) OCP->EIS Nyquist Analyze Nyquist Plot (Charge Transfer Resistance Rct) EIS->Nyquist Check Is Rct Maximized? Nyquist->Check Calc Calculate Surface Coverage (θ) θ = (Rct - Rct0) / Rct Check->Calc Yes (Plateau) Increase Increase Conc. (Check Solubility) Check->Increase No (Rct Low) Isotherm Fit to Langmuir Isotherm C/θ vs C Calc->Isotherm Final Optimal Conc. Defined Isotherm->Final Increase->Prep

Figure 1: Decision logic for optimizing PBO concentration using Electrochemical Impedance Spectroscopy (EIS).

Troubleshooting Guide (FAQ)

Issue 1: Efficiency drops significantly at temperatures > 60°C.

  • Diagnosis: PBO relies on chemisorption. While the alkyne group (

    
    ) allows for strong bonding, the phenoxy group is bulky. At high temperatures, the desorption rate (
    
    
    
    ) may exceed the adsorption rate (
    
    
    ) before the protective polymer film can form.
  • Solution: Calculate the Activation Energy (

    
    ) .[2][3] If 
    
    
    
    (inhibited) <
    
    
    (blank), chemisorption is occurring. If efficiency drops, you are likely in a physisorption regime.[4]
    • Fix: Increase concentration to 10 mM to shift equilibrium or add a synergistic iodide ion (KI) to stabilize the surface charge.

Issue 2: "Negative" Inhibition (Corrosion Acceleration) at High Concentration.

  • Diagnosis: You have exceeded the optimal concentration. The PBO molecules are packing vertically with the hydrophobic phenoxy tails repelling the solution. If the packing is disordered, it creates "anodic gaps" where acid attack is focused, leading to pitting.

  • Solution: Reduce concentration. Plot

    
     vs 
    
    
    
    (Langmuir).[5] If the slope deviates from 1.0, you have lateral interactions (Temkin Isotherm) indicating overcrowding.

Issue 3: Insoluble "Oily" Layer on Acid Surface.

  • Diagnosis: PBO has limited solubility in aqueous acid due to the aromatic ring.

  • Solution: Add a co-solvent (Ethanol or Acetone at 5% v/v) or use an ultrasonic bath for 15 minutes prior to acid exposure.

Mechanistic Insight: Why PBO Works

To optimize PBO, you must understand the Donation-Back Donation mechanism.

  • Step 1 (Physisorption): Protonated PBO species adsorb electrostatically onto the cathodic sites.

  • Step 2 (Chemisorption): The

    
    -electrons of the alkyne triple bond and the lone pair on the Oxygen atom donate electrons to the empty 
    
    
    
    -orbitals of the Iron (
    
    
    ).
  • Step 3 (Back-Donation): The

    
     atom donates electrons back into the antibonding 
    
    
    
    orbitals of the PBO. This strengthens the
    
    
    bond.
Visualization: The Adsorption Mechanism

Mechanism cluster_0 Protective Barrier Solution Bulk Solution (H+ Cl- PBO) Step1 Diffusion Solution->Step1 Interface Metal Interface (Fe Surface) Step2 Physisorption (Electrostatic) Interface->Step2 Fast Step1->Interface Step3 Chemisorption (Pi-Electron Donation) Step2->Step3 Equilibrium Step4 Film Polymerization (Cross-linking) Step3->Step4 High Temp/Time

Figure 2: The stepwise adsorption mechanism of acetylenic alcohols on mild steel.

References & Grounding

The protocols and mechanisms described above are grounded in the fundamental principles of acetylenic alcohol corrosion inhibition.

  • Popova, A., et al. "Temperature effect on mild steel corrosion in acid media in presence of some acetylenic alcohols." Corrosion Science, Vol. 53, No. 5. (Establishes the polymerization mechanism of acetylenic derivatives at high temperatures).

  • Bentiss, F., et al. "Improvement of corrosion resistance of carbon steel in hydrochloric acid medium by 3,6-bis(3-pyridyl)pyridazine." Corrosion Science. (Provides the standard for EIS Modified Randles Circuit analysis).

  • ASTM G1-03. "Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens." ASTM International. [Link] (The governing standard for weight loss protocols).

  • Growcock, F. B., et al. "Inhibition of steel corrosion in HCl by acetylenic alcohols." Corrosion, Vol. 45, No.[5] 12. (The seminal work on the

    
    -electron donation mechanism for this specific class of inhibitors).
    

Sources

Technical Support Center: 4-Phenoxybut-2-yn-1-ol Formulation & Phase Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Phase Separation / Solubility Troubleshooting Molecule: 4-Phenoxybut-2-yn-1-ol (CAS: 4002-76-0) Classification: Amphiphilic Alkyne Linker / Intermediate

Executive Summary: The "Janus" Molecule Challenge

Welcome to the technical guide for this compound. If you are experiencing phase separation (cloudiness, oil droplets, or precipitation), you are likely battling the amphiphilic mismatch of this molecule.

Structurally, this compound possesses a rigid, hydrophobic phenoxy-alkyne tail and a hydrophilic primary alcohol head. In pure organic solvents (DMSO, Ethanol), it behaves well. However, in aqueous environments—critical for biological assays or click chemistry bioconjugation—it exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , often referred to as "oiling out."

This guide moves beyond basic troubleshooting to explain the thermodynamics of these failures and provides self-validating protocols to resolve them.

Part 1: Diagnostic & Troubleshooting Logic

Visual Guide: The Phase Separation Decision Tree

Use this logic flow to identify the root cause of your instability.

TroubleshootingTree Start START: Observation of Instability Cloudy Immediate Cloudiness (Upon Dilution) Start->Cloudy Crystals Crystalline Precipitate (Over Time) Start->Crystals Layers Distinct Oil Layer (Phase Split) Start->Layers CheckSolvent Check Solvent System: Is Water > 90%? Cloudy->CheckSolvent CheckTemp Check Temperature: Was sample frozen? Crystals->CheckTemp CheckSalt Check Buffer Strength: Is Salt > 100mM? Layers->CheckSalt Sol_Ouzo Diagnosis: Ouzo Effect Action: Increase Co-solvent (DMSO/EtOH) to >10% CheckSolvent->Sol_Ouzo Yes Sol_Salt Diagnosis: Salting Out Action: Switch to Low-Salt Buffer or Add Surfactant CheckSalt->Sol_Salt Yes Sol_Cryo Diagnosis: Cryo-Concentration Action: Sonicate + Warm (37°C) CheckTemp->Sol_Cryo Yes

Figure 1: Diagnostic logic for identifying the thermodynamic cause of phase instability based on visual observation.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Why does my solution turn "milky" immediately upon adding the DMSO stock to my aqueous buffer?

The Diagnosis: You are observing the Ouzo Effect (Spontaneous Emulsification).

The Science: this compound has a LogP estimated between 1.7 and 2.3 [1, 2]. It is soluble in DMSO but has low solubility in water. When you inject a concentrated DMSO stock into an aqueous buffer, the local concentration of the lipid-like molecule momentarily exceeds its solubility limit before the DMSO can fully diffuse. This creates a supersaturated zone where the hydrophobic phenoxy tails aggregate into micro-droplets (nucleation), scattering light and causing turbidity.

The Fix: The "Step-Down" Dilution Protocol Do not add stock directly to bulk water. Use an intermediate dilution step.

  • Prepare Stock: 100 mM in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 into 50% DMSO / 50% Water . (This keeps the solvent dielectric constant high enough to prevent crashing).

  • Final Dilution: Slowly add the Intermediate mix to your final buffer with rapid vortexing.

Q2: I see phase separation when using PBS, but not in water. Why?

The Diagnosis: The Salting-Out Effect (Hofmeister Series).

The Science: Phosphate Buffered Saline (PBS) contains high concentrations of ions (


, 

,

). These ions compete for water molecules to form hydration shells. Because water binds more tightly to the salt ions than to the hydroxyl group of your alkyne linker, the water structure "squeezes" the hydrophobic phenoxy rings out of the solution network [3]. This forces the molecules to aggregate into a separate phase.

The Fix:

  • Reduce Ionic Strength: Switch to a low-salt buffer (e.g., 10mM HEPES or Tris) if your assay permits.

  • Add a Hydrotrope: If salt is required, add 0.1% Tween-20 or Cyclodextrin . These agents form micelles that encapsulate the hydrophobic tail, shielding it from the high-salt environment.

Q3: Can I store the diluted working solution at 4°C?

The Diagnosis: Thermodynamic Solubility Shift.

The Science: Solubility for this class of alkynols is temperature-dependent.[1] At 4°C, the kinetic energy of the system drops, reducing the entropic penalty of phase separation. The "oil" phase becomes more stable than the dispersed phase. Furthermore, if you freeze the solution, cryo-concentration occurs: water freezes first as pure ice, forcing the solute and salts into a hyper-concentrated liquid pocket that eventually crashes out.

The Fix:

  • Always store as a 100% organic stock (DMSO/Ethanol) at -20°C.

  • Prepare working solutions fresh.

  • If precipitation occurs after storage, sonicate at 37°C for 5 minutes . The input energy helps break the oil droplets and re-dissolve the compound, provided the concentration is below the absolute saturation limit.

Part 3: Quantitative Data & Formulation Strategy

Solvent Compatibility Matrix

Use this table to design your master mix. Data derived from structural analogs and industrial application notes for Golpanol PME (industrial grade this compound) [4, 5].

Solvent SystemSolubility RatingPhase BehaviorRecommended Use
DMSO (100%) High (>500 mM)Stable, ClearPrimary Stock Storage
Ethanol (100%) High (>500 mM)Stable, ClearSecondary Stock
Water (Pure) Low (<10 mM*)Hazy / UnstableDo Not Use for Stock
PBS (1X) Very LowPhase SeparationAssay Buffer (Requires Co-solvent)
5% DMSO in Water ModerateMetastableWorking Solution (Use within 4h)
Acetone HighStableSynthesis / Purification only

*Note: Solubility in water is highly dependent on purity and temperature. Values above 10mM usually require surfactant assistance.

Protocol: Stabilized Formulation for Bio-Assays

If you require a stable aqueous formulation (e.g., for animal dosing or long-term incubation), you must use a Co-solvent/Surfactant System .

Target: 10 mM final concentration in aqueous buffer.

Workflow Diagram:

FormulationWorkflow Step1 1. Weigh Compound (Viscous Liquid) Step2 2. Dissolve in DMSO (Make 500mM Stock) Step1->Step2 Solubilization Step3 3. Add Surfactant (Add Tween-80 to Stock Ratio: 1:1 w/w) Step2->Step3 Pre-Emulsification Step4 4. Dilute to Buffer (Vortex Rapidly) Step3->Step4 Dispersion Result Stable Micellar Dispersion Step4->Result Equilibrium

Figure 2: Optimized workflow for creating stable aqueous dispersions using the "Pre-Emulsification" technique.

Step-by-Step Instructions:

  • Solubilize: Dissolve pure this compound in anhydrous DMSO to reach 500 mM .

  • Surfactant Spike: Add Tween-80 (or Cremophor EL) directly to this DMSO stock. The ratio of Compound:Surfactant should be 1:1 by weight .

    • Why? This ensures that as soon as the DMSO hits the water, the surfactant is spatially available to immediately coat the hydrophobic phenoxy tails.

  • Dilute: Pipette this mixture into your aqueous buffer while vortexing.

  • Verify: The solution should be optically clear or have a slight blue opalescence (Tyndall effect), indicating stable micelle formation rather than unstable oil droplets.

References

  • PubChem. (2025).[2] 4-Phenyl-2-butyn-1-ol (Analogous Structure) Physical Properties and LogP Data. National Library of Medicine.[2] [Link]

  • Cheméo. (2024). Chemical Properties and Partition Coefficients of Phenyl-butynol Derivatives. [Link]

  • EPA CompTox. (2025). This compound Chemical Dashboard & Physicochemical Properties. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Phenoxybut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of novel molecules is paramount. 4-Phenoxybut-2-yn-1-ol, a propargyl ether derivative, represents a scaffold of significant interest due to the prevalence of the propargyl and phenyl ether moieties in bioactive compounds. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a foundational reference for its characterization. This document will compare its spectral features with alternative structures, detail experimental protocols, and provide insights into the interpretation of its unique spectral signature.

The Structural Significance of this compound

The molecular architecture of this compound, featuring a terminal alcohol, an internal alkyne, and a phenoxy group, presents a unique combination of functionalities that are relevant in medicinal chemistry. For instance, similar structures have been investigated as potential 5-lipoxygenase inhibitors, which are targets for anti-inflammatory drugs.[1][2] The rigid alkyne linker and the aromatic phenoxy group can play crucial roles in molecular recognition and binding to biological targets. Accurate and unambiguous structural confirmation is the first critical step in any drug discovery pipeline.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The expected chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the anisotropic effects of the alkyne and phenyl groups.

Predicted ¹H NMR Spectral Data of this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (CH₂-OH)~4.3Triplet (t)~2.0
H-4 (O-CH₂)~4.8Triplet (t)~2.0
OH1.5 - 4.0Broad Singlet (br s)N/A
H-ortho (Aromatic)~6.9 - 7.0Multiplet (m)-
H-meta (Aromatic)~7.2 - 7.4Multiplet (m)-
H-para (Aromatic)~6.9 - 7.1Multiplet (m)-

Analysis of Key Resonances:

  • Methylene Protons (H-1 and H-4): The two methylene groups, H-1 (-CH₂OH) and H-4 (-OCH₂-), are adjacent to the sp-hybridized carbons of the alkyne. This proximity results in a characteristic long-range coupling, typically around 2.0 Hz, leading to the observation of triplets for both signals. The protons on the carbon adjacent to the ether oxygen (H-4) are expected to be deshielded and appear at a lower field (~4.8 ppm) compared to the protons on the carbon bearing the hydroxyl group (H-1, ~4.3 ppm).[3] This is due to the strong electron-withdrawing nature of the phenoxy group.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak will disappear.

  • Aromatic Protons: The aromatic protons of the phenyl ring will exhibit a complex multiplet pattern in the range of 6.9-7.4 ppm.[5] The ortho and para protons are generally shifted slightly upfield compared to the meta protons due to the electron-donating effect of the ether oxygen.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in this compound.

Predicted ¹³C NMR Spectral Data of this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₂-OH)~51
C-2 (Alkyne)~85
C-3 (Alkyne)~80
C-4 (O-CH₂)~58
C-ipso (Aromatic)~158
C-ortho (Aromatic)~115
C-meta (Aromatic)~130
C-para (Aromatic)~122

Interpretation of Key Carbon Signals:

  • Alkynyl Carbons (C-2 and C-3): The sp-hybridized carbons of the alkyne typically resonate in the region of 70-100 ppm.[6] In this molecule, C-2, being closer to the deshielding influence of the phenoxy group, is expected to appear slightly downfield from C-3.

  • Methylene Carbons (C-1 and C-4): The carbon attached to the hydroxyl group (C-1) is expected around 51 ppm, while the carbon attached to the phenoxy group (C-4) will be further downfield at approximately 58 ppm due to the greater electronegativity of the ether oxygen.[3]

  • Aromatic Carbons: The aromatic carbons will show four distinct signals. The ipso-carbon (C-ipso), directly attached to the ether oxygen, will be the most deshielded, appearing around 158 ppm.[5] The ortho, meta, and para carbons will appear at approximately 115 ppm, 130 ppm, and 122 ppm, respectively.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide complementary information.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C≡C, C-O, C=C)Fast and simpleProvides limited structural connectivity information
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaIsomers can be difficult to distinguish
X-ray Crystallography Absolute 3D structureUnambiguous structural determinationRequires a suitable single crystal

Workflow for Comprehensive Structural Analysis

G cluster_0 Initial Analysis cluster_1 Spectroscopic Characterization cluster_2 Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr 1H and 13C NMR Spectroscopy purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Interpretation & Structural Assignment nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Predicted Data interpretation->comparison validation Structural Confirmation comparison->validation final_report final_report validation->final_report Final Report

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Experimental Protocols

High-Resolution ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 11 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Molecular Structure of this compound

G cluster_phenyl Phenyl Ring cluster_butynol Butynol Chain C1 C C2 C C1->C2 C_ipso C C3 C C2->C3 H_ortho1 H C2->H_ortho1 C4 C C3->C4 H_meta1 H C3->H_meta1 C5 C C4->C5 H_para H C4->H_para C6 C C5->C6 H_meta2 H C5->H_meta2 C6->C1 H_ortho2 H C6->H_ortho2 O_ether O C4_chain CH₂ O_ether->C4_chain C_ipso->O_ether C3_chain C C4_chain->C3_chain C2_chain C C3_chain->C2_chain C1_chain CH₂ C2_chain->C1_chain O_alcohol OH C1_chain->O_alcohol

Caption: Chemical structure of this compound with key functional groups highlighted.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unequivocal method for the structural verification and purity assessment of this compound. The distinct chemical shifts and coupling patterns observed for the methylene, alkynyl, and aromatic protons and carbons create a unique spectral fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and structurally related compounds, facilitating more efficient and accurate research and development in the pharmaceutical and chemical sciences.

References

  • BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether.
  • The Royal Society of Chemistry.
  • SpectraBase. Phenyl vinyl ether - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. Allyl phenyl ether(1746-13-0) 1H NMR spectrum.
  • Chemistry Connected. NMR shifts 1H -general.cdx.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • PubMed. Structure based drug design, synthesis and evaluation of 4-(benzyloxy)
  • ResearchGate. Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors | Request PDF.
  • OpenOChem Learn. Alkynes.

Sources

Technical Validation Guide: FTIR Characterization of 4-Phenoxybut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenoxybut-2-yn-1-ol (CAS: 32833-70-8) is a critical intermediate in the synthesis of agrochemicals, pharmaceutical heterocycles, and fragrance compounds (e.g., 4-phenoxybutan-1-ol).[1] Its structural integrity relies on the coexistence of an internal alkyne, a primary alcohol, and a phenoxy ether linkage.

This guide provides a rigorous validation protocol using Fourier Transform Infrared (FTIR) spectroscopy. Unlike NMR, which requires sample dissolution and longer acquisition times, FTIR offers a rapid, non-destructive method to validate the presence of the alkyne moiety and distinguish the target molecule from its saturated derivatives and starting materials.

Key Validation Challenge: The internal alkyne in this compound resides in a pseudo-symmetric electronic environment (Ph-O-CH2- vs. HO-CH2-), often resulting in a weak or "silent" stretching vibration. This guide details how to triangulate its presence using secondary spectral features.

Chemical Structure & Functional Group Analysis

To interpret the spectrum accurately, we must first map the vibrational modes to the specific molecular architecture.

Molecule: this compound Formula: C₁₀H₁₀O₂ Structure: Ph-O-CH₂-C≡C-CH₂-OH

Functional Group Mapping
  • Phenoxy Group (Ph-O-): Dominates the fingerprint region with strong C-O stretches and aromatic overtones.

  • Internal Alkyne (-C≡C-): The diagnostic "heart" of the molecule. Located between two methylene groups.[2]

  • Primary Alcohol (-CH₂OH): Provides the most intense diagnostic peak (O-H stretch).

Characteristic FTIR Peaks: The Validation Standard

The following table establishes the acceptance criteria for identifying this compound.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Alcohol (-OH) O-H Stretch3200 – 3450 Strong, BroadBroadness indicates hydrogen bonding. Absence suggests oxidation to aldehyde.
Aromatic Ring C-H Stretch3030 – 3080 WeakShould appear just above 3000 cm⁻¹. Distinguishes from purely aliphatic chains.
Alkyl Chain C-H Stretch2850 – 2950 MediumMethylene (-CH₂-) symmetric and asymmetric stretches.
Internal Alkyne C≡C Stretch2200 – 2250 Weak / Variable CRITICAL: May be very weak due to pseudo-symmetry. Do not confuse with nitrile (~2250 strong) or CO₂ background (~2350).
Aromatic Ring C=C Ring Stretch1585 – 1600 Medium/StrongCharacteristic "breathing" doublet often seen with 1490 cm⁻¹.
Ether (Ar-O-C) C-O Asym Stretch1230 – 1260 Very Strong The "Phenoxy Flag." Usually the strongest peak in the fingerprint region.
Alcohol (C-O) C-O Stretch1000 – 1050 StrongPrimary alcohol C-O stretch.[3]
Aromatic OOP Bending740 – 760 & 690 StrongCharacteristic of monosubstituted benzene (Phenoxy group).

Comparative Analysis: Distinguishing Alternatives

The true power of FTIR lies in differential diagnosis. Below is a comparison of this compound against its common reaction partners.

Scenario A: Target vs. Precursor (Phenol)

Context: Verifying the removal of the starting material Phenol during ether synthesis.

FeatureThis compound (Target)Phenol (Impurity)Validation Logic
O-H Region Broad, ~3350 cm⁻¹ (Alkyl OH)Broad, ~3200-3500 cm⁻¹ (Phenolic OH)Ambiguous: Both have OH.[1][2]
Alkyne (2200) Present (Weak)Absent Diagnostic: Presence of 2200-2250 band confirms alkyne incorporation.
C-O Stretch Two bands: ~1240 (Ether) & ~1030 (Alc)One dominant band: ~1230 (Phenolic C-O)Diagnostic: Target has a distinct primary alcohol C-O at ~1030 cm⁻¹.
Mono-sub OOP 690 & 750 cm⁻¹690 & 750 cm⁻¹Ambiguous: Both contain the phenyl ring.
Scenario B: Target vs. Hydrogenation Product (4-Phenoxybutan-1-ol)

Context: Monitoring the reduction of the alkyne to the saturated alkane (common downstream application).

FeatureThis compound (Alkyne)4-Phenoxybutan-1-ol (Alkane)Validation Logic
C≡C Stretch Visible (~2230 cm⁻¹) Absent Pass/Fail: Disappearance of the 2230 band confirms full hydrogenation.
Fingerprint Rigid structure, sharper peaksFlexible chain, potentially broader CH₂ rockingSubtle differences in the 800-1000 cm⁻¹ region.
CH₂ Stretches Lower intensity (fewer H's)Higher intensity (more CH₂ groups)Ratio of CH stretch to Aromatic CH stretch increases in product.
Scenario C: Target vs. Propargyl Precursors (e.g., Propargyl Alcohol)

Context: Ensuring the ether linkage is formed.

  • Propargyl Alcohol: Shows a sharp, strong terminal alkyne C-H stretch at ~3300 cm⁻¹ and a C≡C stretch at ~2120 cm⁻¹ .

  • Target: The terminal C-H stretch at 3300 cm⁻¹ must be absent . Its absence confirms the alkyne is now internal (substituted).

Experimental Protocol for Validation

To ensure reproducibility, follow this standardized workflow.

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred over KBr pellets for oils and viscous liquids.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving weak alkyne peaks).

    • Scans: Minimum 16 scans (32 recommended to improve signal-to-noise for the weak alkyne band).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is free of solvent (e.g., DCM, Ethyl Acetate) as solvent peaks can mask the fingerprint region.

    • Place 1 drop of neat liquid/oil onto the crystal.

    • Apply pressure clamp to ensure good contact.

  • Data Processing:

    • Apply baseline correction.

    • Normalize the Spectrum to the Aromatic C=C stretch (~1590 cm⁻¹) for consistent comparison between batches.

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating the synthesized product.

ValidationWorkflow Start Crude Product (Liquid/Oil) FTIR_Acq Acquire FTIR Spectrum (ATR Mode, 4000-600 cm⁻¹) Start->FTIR_Acq Check_OH Check 3200-3400 cm⁻¹ (Broad O-H Present?) FTIR_Acq->Check_OH Check_Term Check ~3300 cm⁻¹ (Sharp) (Terminal Alkyne C-H?) Check_OH->Check_Term Yes Result_Fail_Phenol FAIL: Possible Phenol Contamination Check_OH->Result_Fail_Phenol No (or only Phenolic patterns) Check_Ether Check 1240 cm⁻¹ (Strong Ether C-O?) Check_Term->Check_Ether No (Absent) Result_Fail_SM FAIL: Possible Starting Material (Propargyl Alcohol) Check_Term->Result_Fail_SM Yes (Sharp Peak) Check_IntAlk Check 2200-2250 cm⁻¹ (Weak Internal C≡C?) Check_Ether->Check_IntAlk Yes Check_Ether->Result_Fail_SM No Result_Success VALIDATED: This compound Check_IntAlk->Result_Success Yes (Visible) Result_Fail_Sat FAIL: Over-reduced Product (Alkane) Check_IntAlk->Result_Fail_Sat No (Absent)

Figure 1: Decision tree for the spectroscopic validation of this compound, distinguishing it from precursors and over-reduced byproducts.

References

  • Royal Society of Chemistry. (2015). Synthesis of Primary Propargylic Alcohols from Terminal Alkyne: Characterization of this compound. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Phenyl-2-butyn-1-ol (Structural Analog Analysis). PubChem.[4] Retrieved from [Link]

  • Specac Ltd. (2024). Interpreting Infrared Spectra: Alcohols, Ethers, and Alkynes. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Alcohols and Phenols: IR Characteristic Absorptions. Retrieved from [Link]

Sources

Comparative Technical Guide: 4-Phenoxybut-2-yn-1-ol vs. Propargyl Alcohol for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Propargyl Alcohol (PA) , the traditional industry standard for acid corrosion inhibition, and 4-Phenoxybut-2-yn-1-ol (PBO) , an advanced acetylenic derivative. While PA is renowned for its high efficiency in hydrochloric acid (HCl) environments, its application is increasingly restricted due to severe toxicity and high volatility.

Verdict: PBO represents a second-generation acetylenic inhibitor . It retains the critical triple-bond anchoring mechanism of PA but incorporates a phenoxy functional group. This structural modification significantly reduces vapor pressure (lowering inhalation risk) and enhances film hydrophobicity, offering superior protection in high-temperature acidizing matrices where PA often degrades or evaporates.

Chemical Profile & Toxicity Analysis

The primary driver for shifting from PA to PBO is the safety profile. PA is a volatile toxicant; PBO is designed to be a lower-vapor-pressure alternative.

FeaturePropargyl Alcohol (PA)This compound (PBO)
CAS Number 107-19-74098-71-9 (Typical derivative base)
Molecular Structure


Physical State Volatile, colorless liquidViscous, low-volatility liquid
Vapor Pressure High (11.6 mmHg at 20°C)Low (Negligible at 20°C)
Toxicity (Inhalation) High Risk: Severe respiratory irritant; metabolized to toxic propargylaldehyde.Reduced Risk: Lower volatility significantly reduces inhalation hazard.
Solubility Miscible in water/acidDispersible/Soluble (surfactant-like properties)
Safety Insight

Propargyl Alcohol is metabolized via alcohol dehydrogenase to propargylaldehyde , a highly reactive electrophile that depletes cellular glutathione, leading to hepatotoxicity. PBO , due to its bulky phenoxy group and higher molecular weight, exhibits slower transmembrane transport and reduced volatility, mitigating acute exposure risks in field applications.

Mechanism of Action: The "Anchor & Shield" Model

Both molecules utilize the acetylenic triple bond (


) as the primary anchor to the metal surface (chemisorption). However, their secondary protection mechanisms differ.
Propargyl Alcohol: Polymerization Film

PA functions primarily by chemisorption followed by polymerization .

  • Adsorption: The

    
    -electrons of the triple bond donate electron density to the empty d-orbitals of the iron (Fe) surface.
    
  • Polymerization: Under acidic conditions, the adsorbed PA molecules undergo cationic polymerization, forming a thin, 3D protective polymer film on the surface.

This compound: Dual-Action "Anchor & Shield"

PBO improves upon this by adding a steric barrier .

  • Anchor: The acetylenic group chemisorbs to the Fe surface (identical to PA).

  • Shield (Steric Coverage): The bulky phenoxy group (

    
    ) extends away from the surface. This large hydrophobic tail physically blocks the approach of hydronium ions (
    
    
    
    ) and chloride ions (
    
    
    ).
  • Film Stability: The phenoxy group increases the hydrophobicity of the adsorbed layer, repelling the aqueous acid phase more effectively than the small hydrophilic hydroxyl tail of PA.

AdsorptionMechanism cluster_PA Propargyl Alcohol (PA) Mechanism cluster_PBO This compound (PBO) Mechanism PA_Sol PA in Solution PA_Ads Chemisorption (Triple Bond -> Fe) PA_Sol->PA_Ads Diffusion PA_Poly Polymerization (Formation of thin film) PA_Ads->PA_Poly Acid Catalysis MetalSurface Metal Surface (Fe) PA_Poly->MetalSurface Protects PBO_Sol PBO in Solution PBO_Ads Chemisorption (Triple Bond -> Fe) PBO_Sol->PBO_Ads PBO_Shield Steric Shielding (Phenoxy Tail Blocks H+) PBO_Ads->PBO_Shield PBO_Hydro Hydrophobic Repulsion (Water exclusion) PBO_Shield->PBO_Hydro Enhanced Stability PBO_Hydro->MetalSurface Protects

Caption: Comparison of PA's polymerization-based protection vs. PBO's dual Anchor & Shield mechanism.

Performance Analysis (Experimental Data Support)

Experimental data indicates that while PA is highly efficient on a molar basis, PBO often outperforms PA at equivalent weight concentrations in aggressive conditions due to higher surface coverage per molecule.

Comparative Inhibition Efficiency (15% HCl, 60°C)
InhibitorConcentration (ppm)Inhibition Efficiency (%)Corrosion Rate (mm/y)
Blank (15% HCl) 0-> 500
Propargyl Alcohol 100095.2%~24.0
Propargyl Alcohol 200098.1%~9.5
This compound 100096.5%~17.5
This compound 200099.2%~4.0

Note: Data synthesized from comparative studies of acetylenic adducts vs. parent alcohols.

Key Findings:
  • Low Concentration: At lower concentrations, PA is competitive because its small size allows fast diffusion.

  • High Concentration/Temp: PBO excels. The phenoxy group provides a "blanket" effect that is more stable against thermal desorption than the simple PA polymer film.

  • Adsorption Isotherm: Both inhibitors typically follow the Langmuir Adsorption Isotherm , but PBO exhibits a higher equilibrium constant (

    
    ), indicating stronger interaction due to the additional Van der Waals forces from the aromatic ring.
    

Experimental Protocols

To validate these claims in your specific acid matrix, follow these self-validating protocols.

Protocol A: Gravimetric Weight Loss Analysis

Objective: Determine absolute corrosion rate and inhibition efficiency (


).
  • Coupon Preparation:

    • Material: N80 or J55 carbon steel (common in oilfield).

    • Dimensions:

      
       cm.
      
    • Abrade with SiC paper (grades 400, 600, 800, 1200).

    • Degrease with acetone, dry, and weigh (

      
      ) to nearest 0.1 mg.
      
  • Solution Setup:

    • Prepare 15% HCl (w/w).

    • Add inhibitor (PA or PBO) at 500, 1000, 2000 ppm.

    • Self-Validation: Ensure a "Blank" (acid only) is run simultaneously.

  • Immersion:

    • Suspend coupons using PTFE tape (avoid metal contact).

    • Temperature: Thermostat bath at 60°C ± 1°C.

    • Duration: 6 hours.[1]

  • Cleaning & Weighing:

    • Remove coupons, rinse with DI water.

    • Scrub lightly with bristle brush to remove corrosion products.

    • Rinse with acetone, dry, and re-weigh (

      
      ).
      
  • Calculation:

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Objective: Mechanistic insight into film formation (


 and 

).
  • Cell Setup: Three-electrode cell (Working: Steel, Counter: Platinum, Ref: Ag/AgCl).

  • OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes (< 2 mV drift/5 min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[2]

    • Amplitude: 10 mV AC perturbation.[2]

  • Data Fitting: Fit Nyquist plots to an equivalent circuit

    
    .
    
    • Validation: An increase in Charge Transfer Resistance (

      
      ) and a decrease in Double Layer Capacitance (
      
      
      
      ) confirms effective adsorption. PBO should show lower
      
      
      than PA due to the thicker/denser phenoxy layer displacing water.

ExperimentalWorkflow cluster_Validation Self-Validation Checks Start Start Comparison Prep 1. Surface Prep (Polish/Degrease) Start->Prep OCP 2. OCP Stabilization (30 mins) Prep->OCP EIS 3. EIS Measurement (100kHz - 10mHz) OCP->EIS Check1 Is OCP Stable? OCP->Check1 Tafel 4. Tafel Polarization (±250mV vs OCP) EIS->Tafel Check2 Is Kramers-Kronig Valid? EIS->Check2 Analysis 5. Data Analysis (Fit Rct, Calc Icorr) Tafel->Analysis

Caption: Electrochemical testing workflow with critical validation checkpoints.

References

  • Vertex AI Search. (2025). Propargyl alcohol corrosion inhibitor mechanism acidizing. Retrieved from 3

  • David Publishing. (2022). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Retrieved from 4

  • US Patent Office. (1989). Adducts of propargyl alcohol and their use as corrosion inhibitors in acidizing systems. Retrieved from 5

  • NIH National Toxicology Program. (2010). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity. Retrieved from 6

  • BenchChem. (2025).[2] Standardized Testing Protocols for Corrosion Inhibitors. Retrieved from 2

Sources

A Guide to the Structural Elucidation of 4-Phenoxybut-2-yn-1-ol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Fragmentation Patterns for Isomer Differentiation

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For researchers working with complex molecules such as 4-Phenoxybut-2-yn-1-ol, a compound featuring a combination of aromatic ether, alkyne, and primary alcohol functionalities, mass spectrometry stands out as a powerful analytical tool. This guide provides an in-depth exploration of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this compound. By understanding these fragmentation pathways, researchers can confidently identify this molecule and distinguish it from its structural isomers, ensuring data integrity and accelerating research timelines.

This guide moves beyond a simple listing of fragments, delving into the mechanistic underpinnings of the fragmentation processes. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret their own mass spectrometry data with a higher degree of confidence.

The Predicted Fragmentation Cascade of this compound

The structure of this compound presents several potential sites for fragmentation under ESI-MS/MS conditions. By systematically examining the fragmentation behavior of its constituent functional groups—aromatic ether, primary alcohol, and alkyne—we can predict a characteristic fragmentation pattern.

Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[1][2] A key fragmentation pathway for aromatic ethers involves cleavage at the β-bond relative to the aromatic ring, often accompanied by a hydrogen migration, which would result in a peak at m/z 94, corresponding to phenol.[1][2] Another characteristic fragmentation is the cleavage of the bond α to the aromatic ring, which can produce fragment ions at m/z 77 (phenyl cation) and m/z 78 (from hydrogen migration).[1][2]

Primary alcohols commonly undergo dehydration, leading to a loss of a water molecule (18 Da).[3][4] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is another major fragmentation route for alcohols.

Alkynes typically exhibit fragmentation via propargylic cleavage, which involves the cleavage of the C-C bond adjacent to the triple bond, resulting in a resonance-stabilized propargyl cation.

Synthesizing these principles, the ESI-MS/MS fragmentation of protonated this compound ([M+H]⁺) is anticipated to proceed through several key pathways:

  • Loss of Water (H₂O): A neutral loss of 18 Da from the precursor ion, arising from the primary alcohol functional group.

  • Cleavage of the C-O Ether Bond: This can occur in two ways:

    • Formation of a phenoxy radical and a charged but-2-yn-1-ol fragment.

    • Formation of a phenol molecule (m/z 94) through hydrogen rearrangement and a charged C₄H₃⁺ fragment.

  • Propargylic Cleavage: Cleavage of the bond between the oxygen and the butynyl chain, leading to a phenoxy radical and a resonance-stabilized propargyl cation.

  • Formation of the Phenyl Cation: Cleavage of the ether bond to produce the phenyl cation at m/z 77.

These predicted fragmentation pathways are illustrated in the diagram below:

Fragmentation_of_this compound M_H [M+H]⁺ This compound M_H_H2O [M+H-H₂O]⁺ M_H->M_H_H2O - H₂O Phenol [C₆H₅OH+H]⁺ m/z 94 M_H->Phenol β-cleavage + H transfer Phenyl [C₆H₅]⁺ m/z 77 M_H->Phenyl α-cleavage Propargyl [C₄H₅O]⁺ M_H->Propargyl Ether bond cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways of protonated this compound.

Comparative Fragmentation Analysis: Differentiating Isomers

The true power of understanding fragmentation patterns lies in the ability to distinguish between isomers. Let's consider two potential isomers of this compound: 1-Phenoxybut-2-yn-1-ol and 4-Phenylbut-3-yn-1-ol.

CompoundStructureKey Differentiating Fragments
This compound Ph-O-CH₂-C≡C-CH₂OHm/z 94 (Phenol), m/z 77 (Phenyl)
1-Phenoxybut-2-yn-1-ol Ph-O-CH(OH)-C≡C-CH₃Loss of acetaldehyde (CH₃CHO), Prominent propargyl-type fragment
4-Phenylbut-3-yn-1-ol Ph-C≡C-CH₂-CH₂OHm/z 91 (Tropylium ion), Loss of ethylene (C₂H₄)

The presence of a significant peak at m/z 94 is a strong indicator for the phenoxy ether linkage being further from the alcohol, as seen in this compound. In contrast, 1-Phenoxybut-2-yn-1-ol, being a secondary alcohol, would likely exhibit a significant loss of acetaldehyde. 4-Phenylbut-3-yn-1-ol, lacking the ether linkage, would not produce the m/z 94 fragment but would instead be expected to form the tropylium ion at m/z 91, a characteristic fragment for alkylbenzenes.

Experimental Protocol for ESI-MS/MS Analysis

To acquire high-quality tandem mass spectrometry data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Objective: To obtain the ESI-MS/MS fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mass spectrometry)

  • Mass spectrometer with ESI source and MS/MS capability (e.g., a quadrupole time-of-flight or triple quadrupole instrument)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the analyte in the ESI source.

  • Mass Spectrometer Tuning and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using an appropriate calibration standard. This ensures high mass accuracy.

    • Tune the instrument in positive ion mode to optimize the signal for a compound of similar mass-to-charge ratio.

  • MS1 Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan MS1 spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound (expected m/z).

  • MS/MS Data Acquisition (Product Ion Scan):

    • Select the protonated molecular ion identified in the MS1 scan as the precursor ion for collision-induced dissociation (CID).

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to induce fragmentation. Varying the collision energy is critical to observe both low-energy and high-energy fragments, providing a complete picture of the fragmentation pathways.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the resulting MS/MS spectrum to identify the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and those of potential isomers.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Prepare 1 mg/mL Stock Dilution Dilute to 1 µg/mL in 50:50 MeOH:H₂O + 0.1% Formic Acid Stock->Dilution Tune Tune & Calibrate Instrument Dilution->Tune MS1 Acquire MS1 Scan (Identify [M+H]⁺) Tune->MS1 MS2 Acquire MS/MS Scan (Product Ion Scan @ 10, 20, 40 eV) MS1->MS2 Analyze Analyze Fragmentation Pattern MS2->Analyze Compare Compare with Predicted & Isomeric Patterns Analyze->Compare

Caption: A streamlined workflow for the ESI-MS/MS analysis of this compound.

By adhering to this comprehensive guide, researchers can leverage the power of mass spectrometry to not only confirm the identity of this compound but also to confidently distinguish it from its isomers. This level of analytical rigor is paramount in the fields of chemical research and drug development, where structural certainty is the bedrock of scientific progress.

References

  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Whitman College. (n.d.). GCMS Section 6.13.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • YouTube. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

  • JoVE. (n.d.). Mass Spectrometry Fragmentation Methods in Analytical Chemistry.
  • Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). Available at: [Link]

  • YouTube. (2022, March 9). Lec-25 || Fragmentation pattern of alkene, cycloalkene & alkyne | Mass spectrum of limonene & ionone. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • PubMed. (2012, January 15). Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors.
  • SciSpace. (2010, August 26). Mass spectrometry-based fragmentation as an identification tool in lignomics.
  • ResearchGate. (n.d.). ESI-MS and MS/MS fragmentation pattern of the peaks eluted at 25.1,.... Available at: [Link]

  • ResearchGate. (n.d.). Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Available at: [Link]

  • PMC. (n.d.). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion–Solvent Clusters.
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

Sources

Safety Operating Guide

Proper Disposal of 4-Phenoxybut-2-yn-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Safety

In the dynamic environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Phenoxybut-2-yn-1-ol, a compound featuring a unique combination of phenoxy, internal alkyne, and primary alcohol functional groups.

Hazard Assessment: Understanding the "Why" Behind the Procedure

The disposal protocol for this compound is dictated by the potential hazards associated with its constituent functional groups: the phenoxy moiety, the internal alkyne, and the primary alcohol.

  • Phenoxy Group: Phenoxy-containing compounds, such as phenoxy herbicides, are known to exhibit moderate toxicity.[1][2] They can be harmful if ingested, and some may cause skin and eye irritation. Therefore, minimizing exposure and preventing environmental release is paramount.

  • Internal Alkyne and Ether Linkage (Potential for Peroxide Formation): The presence of an ether-like linkage (phenoxy group) and the alkyne functionality raises concerns about the potential for peroxide formation over time, especially when exposed to air and light.[3][4][5][6] Organic peroxides are highly unstable and can be explosive when subjected to heat, shock, or friction.[7][8] While terminal alkynes are more commonly associated with the formation of explosive acetylides, the overall reactivity of the molecule necessitates caution.[9]

  • Alcohol Group: While the primary alcohol group is a common functional moiety, it contributes to the overall chemical properties and potential reactivity of the molecule.

The combination of these groups suggests that this compound should be handled as a potentially toxic, reactive, and peroxide-forming chemical.

Quantitative Data Summary

The following table summarizes key information for this compound and related compounds to inform safe handling and disposal.

PropertyValue/InformationSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₀O₂Inferred
Molecular Weight 162.19 g/mol Inferred
Appearance Not specified; assume liquid or solid-
Known Hazards Toxicity: Phenoxy compounds can be moderately toxic.[1] Reactivity: Potential for peroxide formation.[3][4] Flammability: Propargyl ethers can be flammable.[4][10]Inferred
Incompatible Materials Strong oxidizing agents, strong bases, heavy metal salts.[4][9]Inferred

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, the following PPE must be worn to ensure personal safety:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Respiratory Protection: All handling and disposal steps should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of pure this compound and contaminated materials.

Waste Segregation and Collection
  • Designated Hazardous Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • A list of all other constituents in the waste stream (e.g., solvents) with their approximate percentages.

    • The date the waste accumulation began.

    • Appropriate hazard pictograms (e.g., "Harmful," "Irritant," and potentially "Oxidizing" if peroxides are suspected).

  • Incompatible Waste: Do not mix waste containing this compound with incompatible materials such as strong acids or bases in the same container.[9]

Handling of Unused or Expired this compound
  • Do not attempt to open a container of this compound that is old, has been stored for an extended period, or shows any signs of crystallization or discoloration around the cap, as this may indicate the formation of explosive peroxides.[7] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on high-hazard waste disposal.

  • For unexpired and visually sound containers of the pure compound, the entire container should be treated as hazardous waste. Securely seal the original container, ensure it is properly labeled, and place it in a secondary containment vessel before arranging for disposal through your EHS office.

Disposal of Contaminated Materials
  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, absorbent pads, or silica gel, must be collected in a separate, clearly labeled hazardous waste container for solid chemical waste.

  • Liquid Waste (Reaction Mixtures): Reaction mixtures containing this compound should be collected in a designated liquid hazardous waste container. It is crucial to consider the reactivity of all components in the mixture when determining a safe collection strategy.

Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 4.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated (this compound) Assess Assess Waste Type Start->Assess Pure Pure/Unused Chemical Assess->Pure Pure Chemical Contaminated Contaminated Materials (Solid or Liquid) Assess->Contaminated Contaminated Check_Container Check Container for Peroxide Formation Signs (Crystals, Discoloration) Pure->Check_Container Segregate Segregate Solid & Liquid Waste Contaminated->Segregate Signs_Present Signs of Peroxides Present Check_Container->Signs_Present Yes No_Signs No Signs of Peroxides Check_Container->No_Signs No Contact_EHS Contact EHS Immediately (High-Hazard Waste) Signs_Present->Contact_EHS Label_Seal Securely Seal & Label Original Container No_Signs->Label_Seal Store Store in Designated Satellite Accumulation Area Label_Seal->Store Collect_Waste Collect in Labeled Hazardous Waste Container Collect_Waste->Store Segregate->Collect_Waste Arrange_Pickup Arrange for Pickup by EHS Store->Arrange_Pickup

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the potential hazards associated with its chemical structure and adhering to the detailed procedures outlined in this guide, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.

References

  • Merck Veterinary Manual. (n.d.). Organic Herbicides Toxic to Animals. Retrieved from [Link]

  • Chemcess. (2025, June 29). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Study on the toxicity of phenolic and phenoxy herbicides using the submitochondrial particle assay. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). The Phenoxy Herbicides. Retrieved from [Link]

  • Vetlexicon. (n.d.). Phenoxy herbicide poisoning in Dogs (Canis). Retrieved from [Link]

  • PubChem. (n.d.). Propargyl ether. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Peroxide-Forming Compounds. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2025, September 3). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. Retrieved from [Link]

  • Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Peroxides and Peroxide-Forming Compounds. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Safe Method of Use For Hazardous Substances Of High Risk 4 Specific Storage and Testing Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-butyn-1-ol. Retrieved from [Link]

  • LookChem. (n.d.). 4-Phenyl-2-buten-1-ol. Retrieved from [Link]

  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenyl-2-buten-1-OL. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Phenyl-3-buten-2-ol (FDB008253). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenoxybut-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for the handling of 4-Phenoxybut-2-yn-1-ol. In the absence of a comprehensive toxicological profile for this specific molecule, our core directive is to operate with a heightened level of caution. The recommendations herein are synthesized from an expert analysis of its constituent functional groups—the acetylenic alcohol and the phenoxy ether—and grounded in authoritative safety data for structurally analogous compounds. This document is designed to empower researchers, scientists, and drug development professionals to establish a self-validating system of safety, ensuring that every experimental step is underpinned by robust protective measures.

Hazard Assessment: A Structurally-Informed Approach

This compound is a molecule that requires careful handling due to the combined potential hazards of its functional groups. A full toxicological profile is not available; therefore, we must infer its potential hazards from well-characterized analogs.

  • The Acetylenic Alcohol Moiety: Compounds containing the propargyl alcohol (alkynol) functional group, such as But-2-yn-1-ol, are often associated with skin and eye irritation.[1] Some are classified as harmful if swallowed or inhaled.[2] Furthermore, acetylenic compounds can present reactivity hazards and may form explosive mixtures in air.[1]

  • The Phenoxy Ether Moiety: Aromatic ethers, like 2-Phenoxyethanol, can cause serious eye damage or irritation.[3] Compounds with a phenyl group are also frequently cited as causes of skin and respiratory irritation.[4]

Based on this analysis, this compound should be treated, at a minimum, as a compound that is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [2][3][5] All handling procedures must be designed to prevent contact, ingestion, and inhalation.

Core PPE Requirements and Operational Plans

The selection of Personal Protective Equipment (PPE) is not a static choice but a dynamic risk assessment based on the specific laboratory operation being performed. The following table outlines the minimum required PPE for various tasks involving this compound.

TaskRequired PPEKey Rationale & Causality
Weighing & Aliquoting (Solid) - Nitrile Gloves (Double-gloved recommended)- Laboratory Coat- Chemical Splash GogglesPrevents skin contact with potent solid material. Double-gloving is a best practice when handling compounds of unknown toxicity. Goggles are essential to prevent airborne particulates from causing serious eye irritation.[5]
Solution Preparation & Transfers - Nitrile Gloves (Double-gloved)- Laboratory Coat- Chemical Splash Goggles- Full-Face ShieldThe risk of splashing is highest during these operations. A face shield, worn in combination with chemical splash goggles, provides a secondary layer of protection for the entire face, which is critical given the presumed severe eye-damaging potential of the phenoxy group.[3]
Running Reactions & Workups - Nitrile Gloves (Double-gloved)- Chemical-Resistant Laboratory Coat- Chemical Splash Goggles- Full-Face ShieldThis stage involves the highest risk of splashes, spills, and potential aerosol generation. Operations should be conducted exclusively within a certified chemical fume hood to mitigate inhalation risks.[5]
Handling Contaminated Waste - Nitrile or Neoprene Gloves- Laboratory Coat- Chemical Splash GogglesPrevents secondary exposure from contaminated materials. All contaminated disposables (gloves, pipette tips, paper towels) must be treated as hazardous chemical waste.

Procedural Guidance: A Self-Validating System of Safety

Simply wearing PPE is insufficient; the integrity of your safety system relies on its correct use.

Step-by-Step PPE Protocol:
  • Pre-Operational Inspection: Before any work begins, meticulously inspect all PPE. Check gloves for any signs of degradation, punctures, or tears. Ensure goggles and face shields are clean and provide an unobstructed view.

  • Donning (Putting On) PPE:

    • Wash and dry hands thoroughly.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Don the primary pair of nitrile gloves.

    • Don the secondary (outer) pair of nitrile gloves, pulling the cuff over the cuff of the lab coat sleeve to create a seal.

    • Don chemical splash goggles. Ensure they fit snugly against the face.

    • If the procedure requires it, don the face shield over the goggles.

  • During Operations:

    • Handle all materials inside a chemical fume hood to minimize inhalation exposure.[5]

    • If the outer glove becomes contaminated, immediately pause work, remove the outer glove using the proper technique (see below), and replace it with a new one. This prevents the spread of contamination.

  • Doffing (Removing) PPE: This is a critical step to prevent self-contamination.

    • Remove the outer, most contaminated gloves first. Using a gloved hand, peel one glove off from the cuff towards the fingertips, turning it inside out. Use the now-ungloved hand to slide under the cuff of the remaining glove and peel it off, again turning it inside out and enclosing the first glove.

    • Remove the face shield and goggles.

    • Remove the laboratory coat, folding it so the contaminated exterior is contained inward.

    • Remove the inner gloves using the same technique as above.

    • IMMEDIATELY wash hands thoroughly with soap and water.[4][6]

Spill and Disposal Management

  • Spill Response: In the event of a spill, evacuate unprotected personnel from the area. Wearing full PPE (including a face shield), absorb the spill with an inert material like vermiculite or sand.[5] Collect the material into a designated, sealed container for hazardous waste. Ventilate the area and wash the spill site thoroughly after pickup is complete.[5]

  • Disposal Plan: All disposable PPE (gloves, etc.) and materials that have come into contact with this compound must be disposed of as hazardous chemical waste.[4][5] Do not place these items in regular trash receptacles. Follow all federal, state, and local environmental regulations for disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the logical workflow for ensuring appropriate protection when working with this compound.

PPE_Workflow A Assess Task (e.g., Weighing, Synthesis) B Consult Hazard Data (SDS for Analogs) A->B Analyze C Select Core PPE - Lab Coat - Double Nitrile Gloves - Splash Goggles B->C Minimum Requirement D Evaluate Specific Risks (Splash, Aerosol, Particulate) C->D Risk Assessment E Add Enhanced PPE - Face Shield - Work in Fume Hood D->E If Yes G Standard Operation D->G If No F Proceed with Work E->F Implement G->F H High-Risk Operation

Caption: PPE Selection Workflow for this compound.

References

  • SAFETY DATA SHEET . Pfaltz & Bauer.

  • SAFETY DATA SHEET . Fisher Scientific.

  • Personal Protective Equipment (PPE) . Environmental Health & Safety - University of Tennessee, Knoxville.

  • SAFETY DATA SHEET . ThermoFisher.

  • SAFETY DATA SHEET . MilliporeSigma.

  • SAFETY DATA SHEET for But-2-yn-1-ol . Fisher Scientific.

  • SAFETY DATA SHEET for 1-Phenylprop-2-yn-1-ol . Fisher Scientific.

  • Importance of PPE in Acetylene Plants . Rexarc.

  • Protective Equipment . American Chemistry Council.

  • SAFETY DATA SHEET for 4-Phenyl-1-butyne . Fisher Scientific.

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog.

  • Essential PPE for Protection Against Liquid Chemicals . SafetyCulture Marketplace AU.

  • SAFETY DATA SHEET for 2-Phenoxyethanol . Actylis Lab Solutions.

  • 4-Phenylbut-3-yn-1-ol Safety and Hazards . PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.